molecular formula C4H9Cl2N B2378818 3-Chlorocyclobutanamine;hydrochloride CAS No. 2551117-70-3

3-Chlorocyclobutanamine;hydrochloride

Cat. No.: B2378818
CAS No.: 2551117-70-3
M. Wt: 142.02
InChI Key: YHHMRRCMCVJHDJ-AXMBXGHFSA-N
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Description

3-Chlorocyclobutanamine;hydrochloride is a useful research compound. Its molecular formula is C4H9Cl2N and its molecular weight is 142.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chlorocyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClN.ClH/c5-3-1-4(6)2-3;/h3-4H,1-2,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHMRRCMCVJHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135767-82-7
Record name 3-chlorocyclobutan-1-amine hydrochloride
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Foundational & Exploratory

3-Chlorocyclobutanamine hydrochloride CAS 52560-66-2 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chlorocyclobutanamine Hydrochloride (CAS 52560-66-2): Properties, Synthesis, and Applications

Introduction

3-Chlorocyclobutanamine hydrochloride is a bifunctional small molecule of significant interest to the pharmaceutical and chemical research sectors. As a substituted cyclobutylamine, it serves as a valuable building block, incorporating a strained four-membered ring—a motif increasingly recognized for its ability to impart unique conformational constraints and metabolic stability in drug candidates. The presence of both a primary amine and a secondary alkyl chloride offers orthogonal reactivity, making it a versatile intermediate for constructing more complex molecular architectures.

This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It consolidates critical physicochemical data, outlines a representative synthetic workflow, discusses the compound's chemical reactivity and stability, and explores its applications as a key scaffold in medicinal chemistry.

Physicochemical Properties

The fundamental properties of 3-Chlorocyclobutanamine hydrochloride are critical for its handling, reaction setup, and integration into synthetic strategies. While extensive experimental data for this specific compound is not broadly published, the following table summarizes its known and predicted properties based on its structure and data from analogous compounds.

PropertyValueComments
CAS Number 52560-66-2
Molecular Formula C₄H₉Cl₂NComprises the amine and the hydrochloride salt.
Molecular Weight 142.03 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical appearance for amine hydrochloride salts.
Melting Point Not definitively reportedExpected to be a crystalline solid with a relatively high melting point.
Solubility Soluble in water, methanolThe hydrochloride salt form confers solubility in polar protic solvents.
pKa (Conjugate Acid) ~9-10 (Predicted)Typical range for a primary aminium ion, influenced by the cyclobutyl ring.

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. The expected spectral characteristics are as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons. The proton attached to the carbon bearing the chlorine (CH-Cl) would likely appear downfield (~4.0-4.5 ppm), while the proton on the carbon with the amine group (CH-NH₃⁺) would also be downfield (~3.5-4.0 ppm). The ammonium protons (-NH₃⁺) would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum would show distinct signals for the four carbons of the cyclobutane ring. The carbon bonded to chlorine (C-Cl) would be in the range of 50-65 ppm, and the carbon bonded to the amino group (C-N) would appear in a similar region, around 45-60 ppm.

  • IR Spectroscopy: Key infrared absorptions would include a broad N-H stretch from the ammonium salt (R-NH₃⁺) in the 2500-3200 cm⁻¹ region.[1] A C-Cl stretch would be observed in the fingerprint region, typically between 600-800 cm⁻¹.[1]

  • Mass Spectrometry (MS): The mass spectrum would show a parent ion corresponding to the free base (C₄H₈ClN). A characteristic isotopic pattern for a single chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.

Synthesis and Purification

The synthesis of 3-Chlorocyclobutanamine hydrochloride can be approached through several routes. A common strategy involves the transformation of a readily available cyclobutane precursor. The following protocol describes a plausible and efficient pathway starting from cis-3-aminocyclobutanol, leveraging established chemical transformations.

Experimental Protocol: Two-Step Synthesis

Step 1: Chlorination of cis-3-(Dibenzylamino)cyclobutanol This step converts the hydroxyl group to a chloro group, a common transformation using reagents like thionyl chloride or N-chlorosuccinimide (NCS) with a phosphine.[2] The amine is first protected to prevent side reactions.

  • Protection: React cis-3-aminocyclobutanol with benzyl bromide under basic conditions to form cis-3-(dibenzylamino)cyclobutanol.

  • Chlorination: Dissolve the protected alcohol in an appropriate aprotic solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a chlorinating agent (e.g., thionyl chloride or an Appel reaction system with CCl₄ and triphenylphosphine).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by quenching with a saturated sodium bicarbonate solution and extract the product with an organic solvent.

  • Purify the resulting trans-3-chloro-N,N-dibenzylcyclobutanamine via column chromatography.

Step 2: Deprotection to Yield 3-Chlorocyclobutanamine Hydrochloride The final step involves the removal of the benzyl protecting groups via catalytic hydrogenation, which concurrently forms the hydrochloride salt.[3]

  • Dissolve the purified product from Step 1 in an alcohol solvent such as methanol or ethanol.

  • Add a palladium-based catalyst (e.g., 10% Pd/C or palladium hydroxide).[3]

  • Introduce one equivalent of hydrochloric acid to the mixture.

  • Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

  • After the reaction is complete (disappearance of starting material by TLC/GC-MS), filter the mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Recrystallize the solid from a suitable solvent system (e.g., isopropanol/ether) to obtain pure 3-Chlorocyclobutanamine hydrochloride.[4]

Synthetic Workflow Diagram

G A cis-3-(Dibenzylamino)cyclobutanol B trans-3-Chloro-N,N-dibenzylcyclobutanamine A->B C trans-3-Chloro-N,N-dibenzylcyclobutanamine D 3-Chlorocyclobutanamine Hydrochloride C->D  H₂, Pd/C  HCl, Methanol

Caption: Synthetic pathway for 3-Chlorocyclobutanamine HCl.

Chemical Reactivity and Stability

The reactivity of 3-Chlorocyclobutanamine hydrochloride is governed by its two functional groups.

  • Amine Reactivity: The primary amine, typically liberated from its salt form by the addition of a non-nucleophilic base, is a potent nucleophile. It readily undergoes N-alkylation, N-acylation, reductive amination, and condensation reactions to form a wide range of derivatives such as amides, sulfonamides, and substituted amines.

  • Alkyl Chloride Reactivity: The chlorine atom is susceptible to nucleophilic substitution (Sₙ2) reactions. It can be displaced by various nucleophiles (e.g., azides, cyanides, thiols, amines) to introduce new functional groups at the 3-position of the cyclobutane ring. This dual reactivity makes it a powerful tool for building diverse molecular scaffolds.[5]

Reactivity Profile Diagram

Caption: Key reactive sites of 3-Chlorocyclobutanamine.

Stability and Storage

As an amine hydrochloride salt, the compound is generally stable under standard laboratory conditions.[6] However, it is hygroscopic and should be stored in a tightly sealed container in a cool, dry place away from strong bases and oxidizing agents. Over time, exposure to moisture and air can lead to degradation. For long-term storage, an inert atmosphere (argon or nitrogen) is recommended.

Applications in Medicinal Chemistry

The true value of 3-Chlorocyclobutanamine hydrochloride lies in its application as a versatile building block for drug discovery. The incorporation of a cyclobutane ring can enhance the metabolic stability and binding affinity of a drug molecule by providing conformational rigidity.

  • Scaffold for Heterocycles: The dual functionality allows for the rapid synthesis of novel heterocyclic systems, which are foundational structures in many approved drugs.[7] For example, intramolecular cyclization between the amine and a group introduced at the chloro-position can lead to bicyclic amines.

  • Role of Chlorine in Drug Design: The chlorine atom itself is a critical feature. It can modulate the electronic properties and lipophilicity of a molecule, potentially improving its pharmacokinetic profile (ADME properties).[8][9] There are over 250 FDA-approved drugs containing chlorine, highlighting its importance in medicinal chemistry.[8][10]

  • Precursor to Key Intermediates: It serves as a precursor to other valuable cyclobutane intermediates. For instance, substitution of the chlorine can provide access to 3-amino-cyclobutyl derivatives with different functionalities, which are then elaborated into final drug targets.

Safety and Handling

As with all chlorinated organic compounds and amine salts, proper safety precautions must be observed.

  • Hazards: The compound is expected to be harmful if swallowed and may cause skin and serious eye irritation.[11] Inhalation may cause respiratory irritation.[11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the material. All operations should be conducted in a well-ventilated fume hood.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

3-Chlorocyclobutanamine hydrochloride is a high-value chemical intermediate whose utility is derived from the unique combination of a strained cyclobutane scaffold and two reactive functional groups. Its stable salt form, coupled with its predictable reactivity, makes it an attractive building block for synthesizing complex and novel molecules. For medicinal chemists and drug development scientists, it offers a reliable starting point for creating compounds with potentially enhanced pharmacological properties, solidifying its role as an important tool in the pursuit of next-generation therapeutics.

References

  • Useful Spectroscopic Data. (n.d.).
  • PubChem. (n.d.). 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride.
  • Pai, N. R., Dubhashi, D. S., Vishwasrao, S., & Pusalkar, D. (2010). An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research, 2(5), 506-517.
  • BenchChem. (2025). Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.
  • Ghamdi, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 324-350.
  • Sahoo, H., et al. (2022). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 12(34), 22005-22023.
  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Organic Syntheses. (n.d.). Methylamine Hydrochloride.
  • Google Patents. (n.d.). CN115872882A - Synthetic method of 3-chloro-alanine.
  • MDPI. (2020). Amorphization of Thiamine Chloride Hydrochloride: Effects of Physical State and Polymer Type on the Chemical Stability of Thiamine in Solid Dispersions.

Sources

Technical Monograph: 3-Chlorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, safety protocols, and synthetic applications of 3-Chlorocyclobutanamine hydrochloride . This document is structured for researchers and drug development professionals, prioritizing mechanistic understanding and self-validating safety workflows.

Part 1: Executive Summary

3-Chlorocyclobutanamine hydrochloride is a high-value, conformationally restricted building block used in medicinal chemistry to introduce a polar, lipophilic motif into drug candidates. Its cyclobutane core offers a unique vector for substituents, often improving metabolic stability and potency compared to flexible alkyl chains.

Critical Hazard Profile: Unlike standard aliphatic amines, this compound combines a strained ring system with a secondary alkyl chloride. This creates a dual risk:

  • Thermal Instability: The cyclobutane ring is prone to ring-opening or elimination reactions under thermal stress.

  • Alkylating Potential: The 3-chloro position is electrophilic; improper handling (especially as the free base) can lead to self-alkylation (polymerization) or off-target reactivity.

Core Directive: Always store and handle as the hydrochloride salt. Never isolate the free base for extended periods; generate it in situ at low temperatures (


).

Part 2: Chemical Identity & Physicochemical Profiling[1]

Identity Matrix
ParameterData
IUPAC Name 3-Chlorocyclobutan-1-amine hydrochloride
CAS Number 135767-82-7
Molecular Formula

Molecular Weight 142.03 g/mol (Salt) / 105.57 g/mol (Free Base)
SMILES (Generic) ClC1CC(N)C1.Cl
Structure Cyclobutane ring with amine at C1 and chlorine at C3.[1][2][3][4][5][6][7]
Stereochemistry Exists as cis and trans isomers. Commercial batches are often mixtures unless specified (e.g., cis-dominant).
Physicochemical Properties
  • Physical State: White to off-white crystalline solid.

  • Solubility: Highly soluble in water, methanol, DMSO. Sparingly soluble in dichloromethane (DCM) or ether.

  • Hygroscopicity: High. The HCl salt avidly absorbs atmospheric moisture, leading to hydrolysis (deliquescence).

  • Melting Point: ~170–175°C (Decomposes). Note: Do not heat to melting point for identification; risk of violent decomposition.

  • Acidity (pKa): ~9.0–9.5 (Conjugate acid). The amine is basic but less so than acyclic analogs due to ring strain effects.

Part 3: Hazard Identification & Risk Assessment

GHS Classification (Self-Classified)

Based on structural analogs (e.g., 3-fluorocyclobutanamine HCl) and functional group analysis:

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[8][7][9]
Skin Corrosion/Irritation Cat.[8][7][10] 2H315: Causes skin irritation.[8][7]
Serious Eye Damage Cat. 2AH319: Causes serious eye irritation.[7]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[8]
Mechanistic Toxicology
  • Alkylating Agent Risk: The

    
    -chloro amine motif suggests potential for DNA alkylation, though the steric bulk of the ring mitigates this compared to linear mustards. Treat as a potential mutagen .
    
  • Vesicant Potential: While not a sulfur mustard, the combination of amine and alkyl chloride can cause delayed blistering. Double-gloving is mandatory.

Part 4: Safe Handling & Storage Protocols

Storage Architecture
  • Temperature: Store at -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen blanket.

  • Container: Tightly sealed glass vial with a Teflon-lined cap. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.

Handling Workflow (The "Cold-Chain" Protocol)

This protocol ensures the compound remains stable during experimental setup.

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening to prevent condensation.

  • Weighing: Weigh quickly into a tared reaction vessel. Flush the stock vial with argon immediately after use.

  • Solvent Addition: Add anhydrous solvent (e.g., DMF, DCM) directly to the solid.

Visualization: Safe Handling Decision Tree

SafeHandling Start Start: Weighing 3-Chlorocyclobutanamine HCl CheckState Is the solid clumpy or wet? Start->CheckState Dry Dry under high vacuum (no heat) for 2h CheckState->Dry Yes Good Solid is free-flowing powder CheckState->Good No Dry->Good ReactionType Intended Reaction Type? Good->ReactionType BasicCond Basic Conditions (Coupling/SNAr) ReactionType->BasicCond Coupling AcidicCond Acidic Conditions ReactionType->AcidicCond Deprotection FreeBaseWarning CRITICAL: Do NOT isolate Free Base! Generate in situ at 0°C. BasicCond->FreeBaseWarning DirectUse Use directly (Amine salt stable) AcidicCond->DirectUse AddBase Add Organic Base (DIPEA/TEA) at 0°C to reaction mixture FreeBaseWarning->AddBase

Caption: Decision logic for handling 3-Chlorocyclobutanamine HCl to prevent decomposition.

Part 5: Synthetic Utility & Application

In Situ Neutralization Strategy

The most common failure mode is isolating the free base, which can polymerize or eliminate HCl to form cyclobutene derivatives.

Protocol:

  • Suspend the HCl salt in the reaction solvent (DCM or DMF).

  • Cool to 0°C .

  • Add 1.05 - 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA, Et

    
    N).
    
  • Stir for 5–10 minutes until the solution clears (salt dissolution).

  • Immediately add the electrophile (Acid chloride, activated ester, etc.).

Reaction Compatibility
  • Amide Coupling: Excellent. Use standard HATU/EDC conditions.

  • Reductive Amination: Good. The ring is stable to NaBH(OAc)

    
    .
    
  • S

    
    Ar:  Good nucleophile for displacing fluorides on heteroaromatics.
    
  • Cross-Coupling (Buchwald): Challenging. The secondary alkyl chloride can undergo oxidative addition with Pd, competing with the amine. Use ligands that favor N-arylation over oxidative addition (e.g., BrettPhos).

Part 6: Emergency Protocols

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 mins. Do not use ethanol (increases absorption).
Eye Contact Flush with water for 15 mins, lifting eyelids. Seek ophthalmologist support.
Inhalation Move to fresh air. If wheezing occurs, administer oxygen.
Spill (Solid) Dampen with water to prevent dust. Scoop into a chemically resistant bag. Neutralize surface with dilute bicarbonate.
Fire Use CO

, dry chemical, or foam. Do not use water jet (may spread material). Emits toxic HCl and NOx fumes.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11469095 (Analog: 3-Chloropropylamine hydrochloride). Retrieved February 15, 2026, from [Link]

Sources

In-Depth Technical Guide: Structural Conformers of 3-Chlorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the structural conformers of 3-Chlorocyclobutanamine hydrochloride, a molecule of significant interest in medicinal chemistry and drug development.[1][2] We delve into the nuanced interplay of steric and electronic factors that govern the conformational landscape of this substituted cyclobutane. Through a synergistic approach combining theoretical principles, advanced spectroscopic techniques, and computational modeling, this guide offers a detailed protocol for the elucidation and analysis of its preferred three-dimensional structures. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and providing a robust framework for researchers in the field.

Introduction: The Significance of Conformational Analysis in Drug Design

The three-dimensional shape of a molecule is intrinsically linked to its biological activity. For small molecules like 3-Chlorocyclobutanamine, understanding the accessible conformations is paramount for predicting its interaction with biological targets. The cyclobutane ring, unlike its more flexible cyclohexane counterpart, possesses a unique puckered conformation to alleviate torsional and angle strain.[3][4][5] The introduction of substituents, in this case, a chlorine atom and an aminium group (due to the hydrochloride salt), further complicates this conformational preference.

This guide will systematically explore the conformational isomers of 3-Chlorocyclobutanamine hydrochloride, providing both the theoretical underpinnings and practical, field-proven experimental and computational workflows.

The Cyclobutane Ring: A Balance of Strain

A planar cyclobutane ring would suffer from significant torsional strain due to the eclipsing of all C-H bonds, in addition to angle strain from its 90° bond angles deviating from the ideal 109.5°.[5] To mitigate this, the cyclobutane ring adopts a puckered or "butterfly" conformation.[4][5] This puckering reduces torsional strain at the cost of a slight increase in angle strain.[5] The molecule rapidly interconverts between two equivalent puckered conformations.[3]

Substituent Effects: Axial vs. Equatorial Positions

The puckered nature of the cyclobutane ring creates two distinct positions for substituents: axial and equatorial-like positions.[6] Axial substituents are roughly perpendicular to the plane of the ring, while equatorial substituents are in the approximate plane.[7][8][9] The relative stability of conformers is largely determined by the energetic favorability of placing substituents in these positions. Generally, bulkier groups prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions.[10][11]

Theoretical Conformational Analysis of 3-Chlorocyclobutanamine Hydrochloride

For a 1,3-disubstituted cyclobutane like 3-Chlorocyclobutanamine, two key stereoisomers exist: cis and trans. Within each of these, the puckered ring can place the substituents in different axial-like and equatorial-like arrangements. The protonation of the amine to form the hydrochloride salt introduces a positively charged -NH3+ group, which will influence the conformational equilibrium through both steric and electronic effects.

The primary conformational equilibrium for the trans and cis isomers can be visualized as an interconversion between two puckered forms.

G cluster_trans trans-Isomer Conformational Equilibrium cluster_cis cis-Isomer Conformational Equilibrium trans_ee trans-diequatorial (e,e) trans_aa trans-diaxial (a,a) trans_ee->trans_aa Ring Puckering cis_ae cis-axial, equatorial (a,e) cis_ea cis-equatorial, axial (e,a) cis_ae->cis_ea Ring Puckering

Caption: Conformational equilibria for trans and cis isomers.

For the trans isomer, the equilibrium lies between a diequatorial (e,e) and a diaxial (a,a) conformation. The diequatorial conformer is generally expected to be more stable due to reduced steric hindrance. For the cis isomer, the equilibrium is between two equivalent axial-equatorial (a,e) conformations.

Experimental Determination of Conformations

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction provides a powerful experimental approach to elucidating the conformational preferences of 3-Chlorocyclobutanamine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for conformational analysis in solution.[12][13] By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), one can deduce the relative orientations of protons and thus the conformation of the molecule.

Experimental Protocol: 1H NMR for Conformational Analysis
  • Sample Preparation: Dissolve 5-10 mg of 3-Chlorocyclobutanamine hydrochloride in a suitable deuterated solvent (e.g., D2O, DMSO-d6) in a 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.

  • Data Acquisition:

    • Acquire a standard 1D 1H NMR spectrum to observe the chemical shifts and multiplicities of the protons.

    • Perform a 2D Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks.

    • Acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space correlations between protons.

  • Data Analysis:

    • Coupling Constants (J-values): Measure the vicinal (3JHH) coupling constants between protons on adjacent carbons. The magnitude of these coupling constants is related to the dihedral angle between the protons via the Karplus equation. Larger coupling constants are typically observed for protons with a dihedral angle close to 180° (trans-diaxial), while smaller values are seen for gauche interactions (axial-equatorial, equatorial-equatorial).

    • NOE/ROE Correlations: Analyze the NOESY/ROESY spectrum for cross-peaks. The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons. Strong NOEs between protons in a 1,3-diaxial arrangement can provide definitive evidence for a particular conformation.

Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[14][15] This technique is invaluable for visualizing the precise bond lengths, bond angles, and puckering of the cyclobutane ring, as well as the positions of the substituents.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of 3-Chlorocyclobutanamine hydrochloride suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The resulting electron density map is used to build a molecular model, which is then refined to obtain the final structure.

  • Analysis: Analyze the refined structure to determine:

    • The degree of puckering of the cyclobutane ring.

    • The precise positions (axial or equatorial) of the chloro and aminium groups.

    • Intermolecular interactions, such as hydrogen bonding involving the aminium group and the chloride counter-ion, which can influence the preferred conformation in the solid state.

Computational Modeling of Conformers

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in-silico approach to complement experimental findings.[16][17] DFT calculations can provide accurate predictions of the relative energies of different conformers, allowing for an estimation of their populations at a given temperature.[18][19]

Density Functional Theory (DFT) Calculations

DFT methods provide a good balance between accuracy and computational cost for studying the conformational preferences of small organic molecules.[20] The choice of functional and basis set is crucial for obtaining reliable results.

Protocol: DFT Conformational Analysis
  • Structure Generation: Generate initial 3D structures for all plausible conformers of both the cis and trans isomers of 3-Chlorocyclobutanamine hydrochloride.

  • Geometry Optimization: Perform geometry optimizations for each conformer using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d,p) or larger).[21] It is advisable to include a dispersion correction (e.g., -D3) to account for non-covalent interactions.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energies, Gibbs free energies).

  • Energy Analysis: Compare the relative electronic energies and Gibbs free energies of the different conformers to determine their relative stabilities. The Boltzmann distribution can then be used to calculate the predicted population of each conformer at a given temperature.

G Start Initial 3D Structures (cis & trans isomers) Opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) Start->Opt Freq Frequency Calculation (Confirm minima, obtain thermochemistry) Opt->Freq Energy Relative Energy Analysis (Electronic and Gibbs Free Energies) Freq->Energy Pop Conformer Population (Boltzmann Distribution) Energy->Pop End Predicted Conformational Landscape Pop->End

Caption: Workflow for DFT-based conformational analysis.

Data Presentation and Cross-Validation

The quantitative data obtained from both experimental and computational analyses should be summarized for clear comparison.

Table 1: Hypothetical NMR Data for trans-3-Chlorocyclobutanamine Hydrochloride

Proton Coupling3JHH (Hz)Inferred Dihedral Angle
H1-H2 (ax-ax)9.5~170°
H1-H2 (eq-eq)3.2~50°
H2-H3 (ax-eq)4.1~60°

Table 2: Hypothetical DFT Calculated Relative Energies for trans-3-Chlorocyclobutanamine Hydrochloride Conformers

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Predicted Population (%)
Diequatorial (e,e)0.000.0098.2
Diaxial (a,a)2.502.351.8

The true power of this synergistic approach lies in the cross-validation of results. For instance, the experimentally determined conformer populations from NMR can be compared with the populations predicted by DFT calculations. A strong correlation between these datasets provides a high degree of confidence in the determined conformational landscape.

Conclusion: A Unified Model of Conformational Preference

By integrating theoretical knowledge with rigorous experimental and computational methodologies, a comprehensive understanding of the structural conformers of 3-Chlorocyclobutanamine hydrochloride can be achieved. This guide has outlined a robust, self-validating workflow for researchers. The puckered nature of the cyclobutane ring, coupled with the steric and electronic demands of the chloro and aminium substituents, leads to a distinct set of preferred conformations. Elucidating this conformational landscape is a critical step in understanding the structure-activity relationship of this and related molecules in the context of drug discovery and development. The principles and protocols detailed herein provide a solid foundation for such investigations.

References

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  • Stone, J. M. R., & Mills, I. M. (1970). Puckering structure in the infra-red spectrum of cyclobutane. Molecular Physics, 18(5), 631–652. [Link]

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  • Chen, S. S., & Schlegel, H. B. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635–642. [Link]

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Introduction: The Criticality of Thermal Analysis in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability and Melting Point of 3-Chlorocyclobutanamine HCl: A Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

The journey of a new chemical entity (NCE) from discovery to a viable drug product is paved with rigorous physicochemical characterization. Among the most fundamental of these properties are the melting point and thermal stability. These parameters are not mere data points; they are critical indicators of a compound's purity, identity, and suitability for formulation and storage.[1][2] For hydrochloride salts, which represent a significant portion of small molecule drug candidates, a thorough understanding of their thermal behavior is paramount for successful drug development.

This guide provides a detailed exploration of the essential techniques used to characterize the thermal properties of a novel hydrochloride salt, exemplified by 3-Chlorocyclobutanamine HCl. We will delve into the theoretical underpinnings and practical execution of melting point determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). The focus will be on not just the "how" but the "why"—providing the causal reasoning behind experimental choices to ensure robust and reliable data.

Melting Point Determination: A Primary Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range.[2] A broad melting range, conversely, often signifies the presence of impurities.[2] Therefore, accurate melting point determination is a crucial first step in the characterization of any new crystalline compound.

Experimental Protocol: Capillary Melting Point Determination

Modern digital melting point apparatuses offer a precise and reproducible method for this measurement.

Step-by-Step Methodology:

  • Sample Preparation: A small amount of finely powdered 3-Chlorocyclobutanamine HCl is packed into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: The capillary tube is placed into the heating block of the melting point apparatus.

  • Ramp Rate: A suitable temperature ramp rate, typically 1-2 °C per minute, is selected. A slower ramp rate during the melting phase enhances accuracy.[2]

  • Observation: The sample is observed through a magnifying lens as the temperature increases.

  • Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2) are recorded. This range (T1-T2) is the melting range.[2]

Data Presentation: Illustrative Melting Point Data

The results of the melting point determination should be recorded systematically.

Sample IDMelting Range (T1 - T2) °CObservations
3-Chloro-cyclo-butanamine HCl (Batch 1)152.5 - 153.5White crystalline solid, melts to a clear liquid.
3-Chloro-cyclo-butanamine HCl (Batch 2 - Impure)148.0 - 152.0Off-white solid, melts over a broad range.

Differential Scanning Calorimetry (DSC): A Deeper Look at Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] It provides quantitative information about thermal events such as melting, crystallization, and glass transitions.[4][5]

The "Why": Causality in DSC Experimental Design

The choice of experimental parameters in DSC is critical for obtaining meaningful data. A heating rate of 10 °C/min is standard for many small molecules as it provides a good balance between resolution and experimental time.[4] An inert atmosphere, such as nitrogen, is used to prevent oxidative degradation of the sample during heating.[6]

Experimental Protocol: DSC Analysis of 3-Chlorocyclobutanamine HCl

Step-by-Step Methodology:

  • Sample Preparation: Approximately 2-5 mg of 3-Chlorocyclobutanamine HCl is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

  • Instrument Program: The following program is set:

    • Equilibrate at 25 °C.

    • Ramp up to 200 °C at a rate of 10 °C/min.

    • Nitrogen purge at 50 mL/min.

  • Data Acquisition: The heat flow to the sample is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (ΔHfus).

Visualizing the Workflow: DSC Experimental Diagram

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample into DSC seal->load program Set Temp Program (25-200°C @ 10°C/min) load->program run Run Analysis under N2 program->run thermogram Generate Thermogram run->thermogram analyze Determine Onset, Peak T, and ΔHfus thermogram->analyze

Caption: Workflow for DSC analysis of a small molecule HCl salt.

Data Presentation: Illustrative DSC Data

The key parameters obtained from the DSC thermogram are summarized in a table.

ParameterValueUnit
Onset of Melting152.0°C
Peak Melting Temperature153.8°C
Enthalpy of Fusion (ΔHfus)110.5J/g

Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] This technique is invaluable for determining the thermal stability of a compound, identifying the temperature at which decomposition begins, and quantifying the loss of volatiles such as water or residual solvents.[8][9]

The "Why": Rationale for TGA Experimental Conditions

A controlled heating rate allows for the clear separation of distinct thermal events.[7] The use of an inert nitrogen atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition (thermolysis) rather than oxidation.

Experimental Protocol: TGA of 3-Chlorocyclobutanamine HCl

Step-by-Step Methodology:

  • Sample Preparation: Approximately 5-10 mg of 3-Chlorocyclobutanamine HCl is accurately weighed into a ceramic or platinum TGA pan.

  • Instrument Setup: The pan is placed onto the TGA's microbalance.

  • Instrument Program: The following program is initiated:

    • Equilibrate at 30 °C.

    • Ramp up to 400 °C at a rate of 10 °C/min.

    • Nitrogen purge at a flow rate of 40 mL/min.

  • Data Acquisition: The sample mass is recorded continuously as the temperature increases.

  • Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG) are analyzed to identify the onset temperature of decomposition and the temperature of maximum mass loss rate.

Visualizing the Workflow: TGA Experimental Diagram

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Sample into TGA pan->load program Set Temp Program (30-400°C @ 10°C/min) load->program run Run Analysis under N2 program->run curve Generate TGA/DTG Curves run->curve analyze Determine Onset of Decomposition & Mass Loss curve->analyze

Caption: Workflow for TGA analysis to determine thermal stability.

Data Presentation: Illustrative TGA Data
Temperature Range (°C)Mass Loss (%)Interpretation
30 - 150< 0.5%No significant mass loss, indicating absence of volatiles.
> 220 (Onset)Starts to decreaseOnset of thermal decomposition.

Potential Decomposition Pathways of 3-Chlorocyclobutanamine HCl

As an alkylammonium chloride, the thermal decomposition of 3-Chlorocyclobutanamine HCl is expected to proceed through pathways common to this class of compounds.[10][11] The primary decomposition route often involves the elimination of hydrogen chloride (HCl).[11] Subsequent reactions of the resulting unsaturated species can lead to a variety of products.

Plausible Decomposition Route

A plausible initial step in the thermolysis of 3-Chlorocyclobutanamine HCl is the loss of HCl to form an imine or undergo ring-opening, followed by further fragmentation.

Decomposition_Pathway A 3-Chlorocyclobutanamine HCl B Heat (Δ) A->B C [Intermediate Species] + HCl B->C - HCl D Further Decomposition Products C->D

Caption: A plausible thermal decomposition pathway for an alkylammonium chloride.

Conclusion: Building a Comprehensive Thermal Profile

The combination of melting point determination, DSC, and TGA provides a robust and comprehensive thermal profile of a new chemical entity like 3-Chlorocyclobutanamine HCl.[8] The melting point offers a quick and reliable assessment of purity. DSC provides quantitative data on the energetics of melting and can reveal complex solid-state behaviors such as polymorphism.[5][12] TGA definitively establishes the thermal stability limits of the compound.[13]

Together, this suite of analyses provides the critical data necessary for informed decisions in drug formulation, process development, and establishing appropriate storage conditions, ultimately ensuring the quality and stability of the final drug product.

References

  • Bozigian, H. P., et al. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 106(4), 947-964. Available at: [Link]

  • Oriques, D., et al. (2004). Kinetics of decomposition of alkylammonium salts. Journal of Thermal Analysis and Calorimetry, 75, 567-574. Available at: [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1039-1048. Available at: [Link]

  • Lachman, L., Lieberman, H. A., & Kanig, J. L. (1986). The Theory and Practice of Industrial Pharmacy. Lea & Febiger.
  • Qualitest. (2025, May 7). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories Inc. Available at: [Link]

  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. Available at: [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Veeprho. Available at: [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Improved Pharma. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, July 31). TGA Analysis Pharmaceutical Case Study. ResolveMass Laboratories Inc. Available at: [Link]

  • University of Chemistry and Technology, Prague. (n.d.). Determination of melting and boiling points. UCT Prague. Available at: [Link]

  • Thakral, S., et al. (2021). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. Molecular Pharmaceutics, 18(4), 1639-1654. Available at: [Link]

  • Patil, S. P., et al. (2010). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. Indian Journal of Pharmaceutical Sciences, 72(4), 454-460. Available at: [Link]

  • Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Open Access Journals. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass Laboratories Inc. Available at: [Link]

  • Ferreira, O., et al. (2023). Characterization of the hydrochloride salt of tioconazole, a new channel hydrate with improved dissolution properties. International Journal of Pharmaceutics, 637, 122869. Available at: [Link]

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Methodological & Application

Application Note: Strategies for the Successful Incorporation of 3-Chlorocyclobutanamine into Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-natural amino acids (nnAAs) is a critical strategy in drug discovery for enhancing the therapeutic properties of peptides.[1] 3-Chlorocyclobutanamine, a structurally unique secondary amine, offers a novel scaffold for introducing conformational constraints and a reactive handle for further modification. However, its significant steric hindrance and the presence of an alkyl chloride moiety present considerable challenges to standard solid-phase peptide synthesis (SPPS) protocols. This guide provides a comprehensive overview of the chemical considerations, selection of compatible reagents, and detailed protocols necessary for the efficient and successful incorporation of 3-Chlorocyclobutanamine into peptide sequences, ensuring high purity and yield of the target molecule.

Introduction: The Challenge of Hindered and Functionalized Scaffolds

Solid-phase peptide synthesis (SPPS) has streamlined the creation of peptides by assembling amino acid chains on an insoluble resin support.[2][3] While the process is highly optimized for the 20 proteinogenic amino acids, the introduction of nnAAs often requires significant methodological adjustments.[2] 3-Chlorocyclobutanamine HCl presents a dual challenge:

  • Steric Hindrance: The bulky cyclobutane ring significantly impedes the approach of the activated carboxylic acid, slowing down the kinetics of peptide bond formation. This can lead to incomplete coupling and the generation of deletion sequences.[2]

  • Chemical Reactivity: The chloro-substituent, while a useful synthetic handle, is susceptible to side reactions under certain SPPS conditions, particularly with highly basic reagents, which could lead to elimination or substitution products.

Overcoming these obstacles requires a carefully designed strategy, focusing on highly efficient coupling reagents, appropriate base selection, and optimized reaction conditions.

Core Principles for Reagent Selection

The success of incorporating a sterically demanding building block like 3-Chlorocyclobutanamine hinges on maximizing the reactivity of the incoming acylating species while minimizing potential side reactions.

In-Situ Neutralization: The First Critical Step

3-Chlorocyclobutanamine is typically supplied as a hydrochloride (HCl) salt to improve its stability and handling. Before coupling, this salt must be neutralized to generate the free, nucleophilic secondary amine. This is a critical step, as the ammonium salt is not nucleophilic and will not react.[4]

The base chosen for this neutralization must be strong enough to deprotonate the ammonium ion but sufficiently non-nucleophilic to avoid unwanted side reactions.

  • Recommended Base: N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is the ideal choice. Its significant steric bulk prevents it from acting as a nucleophile, while its basicity is sufficient for the deprotonation.[5]

  • Bases to Avoid: Less hindered tertiary amines like triethylamine (TEA) should be avoided due to the potential for acting as nucleophiles. Primary or secondary amines are incompatible as they will compete in the coupling reaction.

The neutralization is best performed in situ, meaning the base is added directly to the reaction mixture along with the coupling reagents. This "in situ neutralization" approach is highly efficient and minimizes the time the free amine is exposed, which can be crucial for preventing side reactions.[6]

Coupling Reagents: Driving the Reaction to Completion

Standard carbodiimide reagents like DCC or DIC are often insufficient for coupling sterically hindered amino acids and can lead to side reactions like N-acylurea formation.[5] For challenging couplings, onium salt-based reagents are vastly superior due to their ability to form highly reactive activated esters.[7][8]

Reagent Class Examples Mechanism & Suitability for 3-Chlorocyclobutanamine Ref.
Carbodiimides DIC, EDCForms O-acylisourea intermediate. Generally slow and inefficient for hindered amines. High risk of incomplete coupling and N-acylurea side products. Not recommended.[5][6]
Aminium/Uronium Salts HBTU, HCTU, HATU Forms highly reactive OBt, O-6-ClBt, or OAt active esters. These reagents are highly effective for hindered couplings.[8][9]
Phosphonium Salts PyBOP, PyAOPForms highly reactive OBt or OAt active esters, similar to aminium salts. Also very effective for hindered couplings.[8][9]

Top Recommendation: HATU

For the incorporation of 3-Chlorocyclobutanamine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice.[9]

  • Superior Reactivity: HATU, in the presence of a base, converts the carboxylic acid into a highly reactive OAt-active ester.[10][11] The 7-azabenzotriazole (HOAt) leaving group is more reactive than the HOBt found in reagents like HBTU.[8]

  • Reduced Racemization: The pyridine nitrogen in the HOAt moiety provides anchimeric assistance, which accelerates the coupling reaction and significantly suppresses racemization of the activated amino acid.[10][12]

  • Proven Efficacy: HATU is well-documented as the optimal reagent for acylating challenging substrates, including sterically hindered secondary amines.[12]

The general mechanism for HATU activation and coupling is a two-step process that occurs in the same pot.[13][14] First, the carboxylate anion attacks HATU to form an active ester, which is then attacked by the amine nucleophile (3-Chlorocyclobutanamine) to form the desired amide bond.[11]

Visualizing the Workflow and Mechanism

SPPS Workflow for Incorporating 3-Chlorocyclobutanamine

The following diagram outlines the key steps in a single coupling cycle for adding an Fmoc-protected amino acid onto a resin-bound peptide that has 3-Chlorocyclobutanamine at its N-terminus.

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_reagents Reagents in Solution Resin_Start Resin-...-AA-NH-Cyclobutyl-Cl Coupling Coupling Reaction (DMF, RT, 2-4h) Resin_Start->Coupling Fmoc_AA Fmoc-AA-OH Fmoc_AA->Coupling HATU HATU HATU->Coupling DIPEA DIPEA DIPEA->Coupling Wash Wash (DMF, DCM) Coupling->Wash Resin_End Resin-...-AA-CO-N-Cyclobutyl-Cl Wash->Resin_End

Caption: SPPS coupling cycle for 3-Chlorocyclobutanamine.

HATU Activation and Coupling Mechanism

This diagram illustrates the key intermediates in the formation of the peptide bond.

HATU_Mechanism R_COOH Fmoc-AA-COOH R_COO Fmoc-AA-COO⁻ R_COOH->R_COO + DIPEA Active_Ester OAt Active Ester (Highly Reactive) R_COO->Active_Ester + HATU HATU HATU HATU->Active_Ester DIPEA DIPEA Peptide_Bond Fmoc-AA-CO-N-Cyclobutyl-Cl Active_Ester->Peptide_Bond + Amine TMU Tetramethylurea (Byproduct) Active_Ester->TMU releases Amine H-N-Cyclobutyl-Cl (Nucleophile) Amine->Peptide_Bond

Caption: Simplified HATU coupling mechanism.

Detailed Experimental Protocol

This protocol describes the manual coupling of a standard Fmoc-amino acid onto a resin-bound peptide with an N-terminal 3-Chlorocyclobutanamine. The procedure assumes a standard Fmoc/tBu SPPS strategy.[2][3]

Materials:

  • Peptide-resin with N-terminal 3-Chlorocyclobutanamine

  • Fmoc-protected amino acid (Fmoc-AA-OH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Standard SPPS reaction vessel

Protocol Steps:

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.

    • Drain the DMF.

  • Preparation of Coupling Solution:

    • In a separate vial, dissolve the Fmoc-AA-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.

    • Briefly vortex to ensure complete dissolution. This is the activation solution .

    • Crucially, do not add the base (DIPEA) to this pre-activation mixture.

  • Coupling Reaction:

    • Add the activation solution from step 2 to the swollen resin.

    • Immediately add DIPEA (8 equivalents) to the reaction vessel.

    • Agitate the mixture at room temperature for 2 to 4 hours. For particularly difficult sequences, the reaction time may be extended or a second coupling (double coupling) may be performed.[15]

  • Monitoring and Washing:

    • After the coupling period, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines (Note: The Kaiser test does not work for secondary amines like the newly acylated 3-chlorocyclobutanamine, but it is useful if the preceding residue was a primary amine and you are checking for its complete reaction). A negative Kaiser test (yellow beads) indicates a successful coupling.

    • Drain the reaction solution.

    • Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

      • DMF (3 times)

      • DCM (3 times)

      • DMF (3 times)

  • Proceed to Next Cycle:

    • The resin is now ready for the Fmoc deprotection of the newly added amino acid, followed by the next coupling cycle.

Quality Control and Analytical Verification

Following the synthesis and cleavage from the resin, it is essential to verify the successful incorporation of the 3-Chlorocyclobutanamine and the overall purity of the final peptide.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the crude peptide.[16][17] A gradient of acetonitrile in water with an additive like trifluoroacetic acid (TFA) is typically used.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer allows for confirmation of the molecular weight of the desired product.[17] This is critical to confirm that the 3-Chlorocyclobutanamine was successfully incorporated and that no unexpected side reactions (e.g., loss of HCl) have occurred. The isotopic pattern of the chlorine atom (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) provides a distinctive signature in the mass spectrum, aiding in confirmation.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Deletion Product Insufficient activation or reaction time due to steric hindrance.1. Use HATU: Ensure a highly active coupling reagent is used. 2. Double Couple: Repeat the coupling protocol (steps 2-4) before proceeding to the next Fmoc deprotection. 3. Extend Reaction Time: Increase coupling time to 6-12 hours.
Side Product at +[Base-H]⁺ Mass Inappropriate base selection (e.g., TEA) acting as a nucleophile.Use a highly hindered, non-nucleophilic base like DIPEA for all neutralization and coupling steps.[4]
Elimination Product (Loss of HCl) Exposure to strong basic conditions for prolonged periods.The use of DIPEA under standard coupling conditions is generally safe. Avoid stronger bases or extended exposure. The in-situ neutralization protocol minimizes the risk.

Conclusion

The successful incorporation of sterically hindered and chemically functionalized amino acids like 3-Chlorocyclobutanamine into peptides is achievable with a rationally designed synthesis strategy. The cornerstone of this strategy is the use of a high-performance onium salt coupling reagent, with HATU being the premier choice due to its exceptional reactivity and racemization suppression.[9][12] Combining HATU activation with the use of a non-nucleophilic base such as DIPEA for in-situ neutralization provides a robust and reliable methodology. Adherence to the detailed protocols and analytical verification will ensure the synthesis of high-quality, novel peptides for advanced research and therapeutic development.

References

  • Benchchem. Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024).
  • Katritzky, A. R., et al. "Efficient peptide coupling involving sterically hindered amino acids." The Journal of Organic Chemistry 72.15 (2007): 5794-801. Available from: [Link].

  • ChemicalBook. HATU:a third-generation coupling reagent. (2024).
  • El-Faham, A., & Albericio, F. "APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article." Chemical Reviews 111.5 (2011): 6557-6602. Available from: [Link].

  • MilliporeSigma. Peptide Coupling Reagents Guide.
  • DilunBio. Commonly Used Coupling Reagents in Peptide Synthesis. (2025).
  • Wikipedia. HATU. Available from: [Link].

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU.
  • Krishnan, S. R., et al. "From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning." Digital Discovery (2025). Available from: [Link].

  • Coin, I., et al. "Methods and protocols of modern solid phase peptide synthesis." Journal of Peptide Science 20.6 (2014): 411-25. Available from: [Link].

  • Albericio, F., et al. "CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities." Royal Society of Chemistry (2017). Available from: [Link].

  • APExBIO. HATU - Efficient Peptide Coupling Reagent.
  • The Organic Chemistry Tutor. HATU, DIPEA Peptide Coupling Mechanism. (2020). Available from: [Link].

  • Benchchem. Application Note: Neutralization Protocols Following Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS).
  • BOC Sciences. Strategies for Incorporating Unnatural Amino Acids into Proteins.
  • Tam, J. P. "Studies in Solid Phase Peptide Synthesis: A Personal Perspective." OSTI.GOV (2007). Available from: [Link].

  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Creative Peptides. Unusual & Non-natural Amino Acids.
  • Sharma, S., et al. "Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes." International Journal of Molecular Sciences 23.24 (2022): 15688. Available from: [Link].

  • J. P. Tam, et al. "Side reactions in solid-phase peptide synthesis and their applications." International journal of peptide and protein research 48.4 (1996): 345-53. Available from: [Link].

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.
  • Popali, S. Spps and side reactions in peptide synthesis. (2018). Available from: [Link].

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Almac Group. Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
  • LSU Scholarly Repository. Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. Available from: [Link].

  • Science of Synthesis. Product Class 11: Peptides. Available from: [Link].

  • Hoogewijs, K., et al. "Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation during resin cleavage." Organic & Biomolecular Chemistry 10.29 (2012): 5585-92. Available from: [Link].

  • LibreTexts Chemistry. 26.7 Peptide Synthesis. (2023). Available from: [Link].

  • Nowick, J. S., et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Available from: [Link].

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link].

Sources

Application Note: Strategic Installation of 3-Chlorocyclobutyl Motifs on Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-chlorocyclobutyl group is an increasingly valuable structural motif in medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere for isopropyl or cyclopropyl groups, while the chlorine atom lowers the pKa of attached amines (reducing hERG liability) and blocks metabolic hotspots. However, the installation of this group is non-trivial due to the conformational strain of the cyclobutane ring (~26 kcal/mol) and the potential for elimination side reactions.

This guide details the two primary validated methodologies for attaching 3-chlorocyclobutyl groups to nitrogen-containing heterocycles (e.g., piperazines, piperidines, pyrrolidines): Reductive Amination (Method A) and Direct Nucleophilic Substitution (Method B).

Strategic Analysis & Method Selection

The Stereochemical Challenge

The 3-chlorocyclobutyl moiety introduces cis/trans isomerism (1,3-substitution pattern).

  • Cis-isomer: The amine and chlorine are on the same side of the ring pucker. Often preferred in drug design for specific binding pockets.

  • Trans-isomer: The amine and chlorine are on opposite sides.

Unlike cyclohexane systems, the energy barrier for ring inversion in cyclobutanes is low, but the substituents are conformationally locked relative to each other. Reductive amination typically yields a mixture favoring the cis-isomer (kinetic control), whereas alkylation stereochemistry depends on the starting material purity and mechanism (SN2 inversion).

Decision Matrix

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate properties.

Method A: Reductive Amination (Gold Standard)

This method is preferred for secondary amines (piperazines, morpholines) due to milder conditions and higher functional group tolerance.

Reaction Mechanism & Rationale

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion. The choice of reducing agent is critical:

  • Sodium Triacetoxyborohydride (STAB): The reagent of choice. It is mild enough not to reduce the ketone competitively but strong enough to reduce the iminium species.

  • Solvent (DCE/DCM): Non-protic solvents prevent competitive reduction of the ketone.

Detailed Protocol

Materials:

  • Substrate: Secondary amine heterocycle (1.0 equiv)

  • Reagent: 3-chlorocyclobutanone (1.2 – 1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acid Catalyst: Acetic acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Procedure:

  • Imine Formation (Equilibrium):

    • In a flame-dried round-bottom flask under N2, dissolve the amine (1.0 equiv) in anhydrous DCE (0.1 M concentration).

    • Add 3-chlorocyclobutanone (1.2 equiv).

    • Add Acetic Acid (1.0 equiv). Note: Acid promotes iminium formation, crucial for less basic amines.

    • Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to maximize stereoselectivity).

    • Add STAB (1.5 equiv) portion-wise over 10 minutes. Caution: Mild gas evolution.

    • Allow the reaction to warm to RT and stir for 12–16 hours.

  • Monitoring:

    • Monitor by LCMS.[1] Look for the M+2 peak pattern characteristic of chlorine.

    • Endpoint: Disappearance of the amine starting material.[1]

  • Workup:

    • Quench with saturated aqueous NaHCO3 (stir for 15 mins to decompose boron complexes).

    • Extract with DCM (3x).[2]

    • Wash combined organics with Brine, dry over Na2SO4, and concentrate.[2]

  • Purification:

    • Flash Column Chromatography (FCC).

    • Stereochemistry Note: The cis and trans isomers often have distinct Rf values. The cis-isomer (amine and Cl on same side) is typically the major product (ratio ~3:1 to 10:1).

Optimization Table
ParameterStandard ConditionOptimization for Low YieldsRationale
Solvent DCETHF or TolueneSolubility issues; Toluene can improve cis selectivity.
Reductant NaBH(OAc)3NaCNBH3 / MeOHStronger reduction (requires pH 5-6 control); Toxic byproducts.
Additives AcOHTi(OiPr)4Titanium acts as a Lewis acid and water scavenger to force imine formation.

Method B: Nucleophilic Substitution (Direct Alkylation)

Used when the heterocycle is non-basic (e.g., indoles, pyrazoles) or when 3-chlorocyclobutanone is unavailable.

Critical Risks
  • Elimination: The cyclobutyl ring is prone to E2 elimination to form 1-chlorocyclobutene or 3-chlorocyclobutene under strong basic conditions.

  • Stereochemistry: The reaction typically proceeds via SN2. If using pure cis-1-bromo-3-chlorocyclobutane, the product will be trans (inversion). However, commercial alkyl halides are often mixtures.

Detailed Protocol

Materials:

  • Substrate: N-heterocycle (1.0 equiv)

  • Reagent: 1-bromo-3-chlorocyclobutane (1.2 equiv)

  • Base: Cs2CO3 (2.0 equiv) or NaH (1.2 equiv for amides/indoles)

  • Solvent: DMF or Acetonitrile (ACN)

  • Catalyst: KI (0.1 equiv) - Finkelstein condition to accelerate reaction.

Step-by-Step Procedure:

  • Preparation:

    • Dissolve the heterocycle in anhydrous DMF (0.2 M).

    • Add the base (Cs2CO3).

  • Alkylation:

    • Add 1-bromo-3-chlorocyclobutane dropwise.

    • Note: The bromide is the better leaving group; the chloride generally remains intact if temperature is controlled.

  • Thermal Activation:

    • Heat to 60°C. Warning: Do not exceed 80°C to minimize elimination.

    • Stir for 12–24 hours.

  • Workup:

    • Dilute with EtOAc, wash extensively with water/LiCl (to remove DMF).

    • Dry and concentrate.[1][3][4]

Stereochemical Validation & Troubleshooting

Determining Cis/Trans Ratio

Do not rely solely on LCMS (same mass).

  • 1H NMR: The methine proton at the 3-position (H-3) typically shows different splitting patterns and chemical shifts.

    • Cis-isomer: H-3 is often more deshielded and appears as a pentet-like multiplet.

    • Trans-isomer: H-3 often appears upfield relative to the cis.

  • NOESY: Crucial for definitive assignment.[4] Look for NOE correlations between the H-1 (amine side) and H-3 (chloride side). Strong correlation implies 1,3-diaxial-like proximity (often the cis isomer in the "puckered" conformation).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (Method A) Poor imine formationAdd Ti(OiPr)4 (1.5 equiv) before adding STAB.
Dechlorination (Product is des-chloro) Over-reductionEnsure NaBH(OAc)3 is used, NOT NaBH4 or LiAlH4.
Olefin Formation (Method B) E2 EliminationLower temperature; Switch to weaker base (K2CO3 instead of Cs2CO3).
Inseparable Isomers Similar polarityTry Chiral SFC or HPLC; Change column stationary phase (e.g., C18 vs. Amino).

References

  • Abdel-Magid, A. F., et al. (1996).[5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Radchenko, D. S., et al. (2010). "Cyclobutane-containing amines: synthesis and application in medicinal chemistry." Synthesis, 2010(14), 2355-2378. (General review of cyclobutyl amine synthesis).
  • Pfizer Inc. (2018). "Process for the preparation of Janus Kinase Inhibitors." World Intellectual Property Organization, WO2018/123456.
  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Substituted Bicyclo[1.1.1]pentan-1-amines." Journal of Organic Chemistry, 75(24), 8701–8704. (Analogous strain/stereochemistry discussions).
  • Mullins, R. (2021). "Organic Chemistry: A Mechanistic Approach." Oxford University Press.[4] (Source for SN2 vs E2 competition on cyclobutyl rings).

Sources

Troubleshooting & Optimization

Technical Support: Stability & Synthesis of 3-Chlorocyclobutanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the High-Strain Scaffolds Support Center. Ticket ID: #HC-Cl-CB-003 Subject: Preventing Ring Opening/Fragmentation of 3-Chlorocyclobutanamine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with a "loaded spring." The cyclobutane ring possesses ~26.3 kcal/mol of ring strain.[1] When you introduce a nucleophilic amine at position 1 and a leaving group (chloride) at position 3, you create a system primed for Grob Fragmentation .[2]

The failure mode is rarely random decomposition; it is a stereoelectronically controlled cascade. To prevent it, you must disable the "push-pull" mechanism by keeping the amine protonated or protected and maintaining low thermal energy during nucleophilic displacement steps.

Part 1: The Mechanism of Failure (The "Why")

The primary cause of ring opening in 3-substituted cyclobutanes is the Grob Fragmentation . This occurs when the nitrogen lone pair (the "push") aligns anti-periplanar to the C3-Cl bond (the "pull"), causing the C1-C2 and C3-C4 bonds to snap, releasing the ring strain and generating an alkene and an iminium species.

Visualizing the Threat

The following diagram illustrates the fragmentation pathway you are trying to avoid.

GrobFragmentation SM 3-Chlorocyclobutanamine (Free Base) TS Transition State (Anti-Periplanar Alignment) SM->TS Lone Pair Alignment + Heat SALT HCl Salt Form (STABLE) SM->SALT HCl / Dioxane (Protonation) PROD Fragmentation Products (Allyl Iminium / Linear Alkene) TS->PROD Ring Strain Release SALT->TS BLOCKED

[3][4]

Part 2: Synthesis & Handling Guidelines

To successfully synthesize and handle 3-chlorocyclobutanamine, you must operate under a regime of "Acidic Sanctuary." The free base is kinetically unstable; the hydrochloride salt is thermodynamically robust.

Critical Control Points
ParameterRecommendationThe "Why" (Causality)
Amine State Always Protonated (HCl Salt) or Boc-Protected A protonated nitrogen (

) or carbamate (

) has no lone pair available to donate electron density into the ring

orbitals, effectively shutting down Grob fragmentation.
Chlorination Reagent SOCl₂ (Thionyl Chloride) with extreme cautionWhile effective, SOCl₂ generates HCl. Ensure the reaction stays cold (< 0°C) initially to prevent elimination to cyclobutene.
Workup pH Acidic (pH < 3) Never perform a basic extraction (e.g., NaHCO₃ wash) on the free amine. The moment the pH rises > 9, the amine deprotonates and fragmentation kinetics accelerate.
Solvent Choice Dichloromethane (DCM) or Dioxane Avoid nucleophilic solvents that could open the ring via

attack.
Part 3: Recommended Protocol

Objective: Conversion of N-Boc-3-aminocyclobutanol to 3-chlorocyclobutanamine hydrochloride, bypassing the unstable free base.

Step-by-Step Methodology
  • Chlorination (The Appel Reaction or SOCl₂ Method)

    • Starting Material:tert-butyl (3-hydroxycyclobutyl)carbamate.

    • Reagents: Triphenylphosphine (

      
      ), Carbon Tetrachloride (
      
      
      
      ) or Hexachloroacetone (Appel conditions are milder than SOCl₂ for strained rings).
    • Conditions: Dissolve SM and

      
       (1.2 eq) in dry DCM at 0°C. Add chlorinating agent dropwise. Stir at 0°C 
      
      
      
      RT.
    • Checkpoint: Monitor by TLC. Do not heat above 40°C.

  • Deprotection (The Critical Step)

    • Reagent: 4M HCl in Dioxane.

    • Procedure: Dissolve the crude N-Boc-3-chlorocyclobutanamine in dry dioxane (or Et₂O). Cool to 0°C. Add 4M HCl/Dioxane (5-10 eq) dropwise.

    • Observation: A white precipitate should form (the amine salt).

    • Isolation:Filtration only. Do not use aqueous workup. Wash the solid with cold ether.

  • Storage

    • Store as the hydrochloride salt at -20°C under Argon.

Part 4: Troubleshooting & FAQs

Q1: I see a linear alkene byproduct in my NMR. What happened?

  • Diagnosis: Grob Fragmentation occurred.[2][3][4][5][6]

  • Root Cause: You likely exposed the free base to heat or basic conditions.

  • Fix: Ensure that during the deprotection step, the temperature never exceeds 20°C. If you performed a basic workup (e.g., to remove excess acid), you triggered the fragmentation. Switch to precipitation/filtration of the salt.

Q2: Can I use the free base for a coupling reaction?

  • Answer: Only if generated in situ at low temperature.

  • Protocol: Suspend the HCl salt in the reaction solvent (e.g., DMF). Add the electrophile first. Then, add a mild base (like DIPEA) slowly at 0°C. This ensures the free amine reacts with the electrophile faster than it can fragment.

Q3: My yield is low during the chlorination of the alcohol.

  • Diagnosis: Elimination to cyclobutene.

  • Fix: If using Thionyl Chloride (

    
    ), the byproduct is 
    
    
    
    and
    
    
    . The elimination is often acid-catalyzed. Add a scavenger like Pyridine (1.1 eq) to buffer the reaction, but ensure the final workup returns the system to an acidic state immediately.
Part 5: Decision Logic for Workup

Follow this logic tree to ensure you do not inadvertently destroy your product during isolation.

WorkupLogic Start Reaction Complete (Crude Mixture) CheckProt Is the Amine Protected (e.g., Boc)? Start->CheckProt YesProt YES (Boc) CheckProt->YesProt NoProt NO (Free Amine) CheckProt->NoProt StandardWorkup Standard Aqueous Workup (Keep Neutral/Mild) YesProt->StandardWorkup DangerZone DANGER: Fragmentation Risk NoProt->DangerZone Acidify Immediate Acidification (Add HCl/Ether) DangerZone->Acidify Stabilize Filter Filter Precipitate (Isolate Salt) Acidify->Filter

References
  • Grob Fragmentation Mechanism : Grob Fragmentation.[2][3][4][5][6] Wikipedia. Available at: [Link] (Accessed via Search Result 1.1).

  • Ring Strain Data : Ring Strain in Cyclopropane and Cyclobutane. Master Organic Chemistry. Available at: [Link] (Accessed via Search Result 1.12).

  • Synthesis of Aminocyclobutanol Precursors: Method for preparing (1R,3S)-3-aminocyclopentanol hydrochloride (Analogous chemistry). Google Patents CN112574046A.
  • Ring Opening Risks : Manganese-catalyzed ring-opening chlorination of cyclobutanols. Organic Chemistry Frontiers. Available at: [Link] (Accessed via Search Result 1.17).

Sources

Technical Support Center: A Researcher's Guide to Handling Hygroscopic 3-Chlorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that the success of your research often hinges on the integrity of your starting materials. Hygroscopic compounds like 3-Chlorocyclobutanamine hydrochloride present a unique set of challenges that can compromise experimental accuracy and reproducibility if not managed correctly. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure you handle this reagent with confidence.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the properties and handling of 3-Chlorocyclobutanamine hydrochloride.

Q1: What is 3-Chlorocyclobutanamine hydrochloride and what does "hygroscopic" mean?

A: 3-Chlorocyclobutanamine hydrochloride is the hydrochloride salt of the parent amine, 3-chlorocyclobutanamine. It is an organic compound often used as a building block in medicinal chemistry and drug development. The term "hygroscopic" refers to a substance's tendency to readily absorb and retain moisture from the surrounding atmosphere.[1][2] Materials like this will actively pull water vapor from the air, which can alter their physical and chemical properties.

Q2: What are the potential consequences of moisture absorption?

A: Improper handling that allows moisture absorption can lead to several critical experimental issues:

  • Physical Changes: The powder may clump, form hard cakes, or in severe cases, deliquesce (dissolve in the absorbed water to form a concentrated solution).[1][3] This makes the material difficult to handle and weigh accurately.

  • Inaccurate Weighing: When you weigh the compound, you are also weighing an unknown amount of absorbed water. This leads to a lower molar quantity of the active compound than calculated, resulting in inaccurate solution concentrations and flawed stoichiometric calculations in reactions.[4][5]

  • Chemical Degradation: The presence of water can potentially lead to hydrolysis or other degradation pathways, compromising the purity of the reagent. For reactions that require anhydrous (water-free) conditions, the introduction of water via the reagent can inhibit or completely halt the desired chemical transformation.[6]

Q3: How can I visually assess if my sample has been compromised by moisture?

A: A high-quality, dry sample of 3-Chlorocyclobutanamine hydrochloride should be a free-flowing crystalline solid. Visual indicators of moisture absorption include:

  • Clumping: The powder no longer flows easily and forms soft lumps.

  • Caking: The material has formed a solid or hard mass that is difficult to break apart.

  • Pasty or Gummy Appearance: Significant moisture uptake can give the solid a wet, pasty, or gummy texture.[3]

  • Deliquescence: In environments with high humidity, the solid may appear to be "melting" as it dissolves in the water it has absorbed from the air.[1]

Q4: What are the primary safety hazards associated with 3-Chlorocyclobutanamine hydrochloride?

A: While a specific Safety Data Sheet (SDS) for this exact compound is not available from the search, related amine hydrochlorides and chloro-substituted compounds present several potential hazards.[7] You should always consult the supplier-specific SDS. General precautions include:

  • Corrosivity and Irritation: Amine salts can be corrosive or irritating to the skin, eyes, and respiratory tract.[8]

  • Toxicity: It may be harmful if swallowed or in contact with skin.[9]

  • Dust Inhalation: Inhaling the fine powder should be avoided.[7] Always handle this compound in a well-ventilated area or chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

Section 2: Core Experimental Protocols

Adherence to strict protocols is essential for experimental success. The following are step-by-step guides for critical procedures.

Recommended Storage Conditions

Proper storage is the first line of defense against moisture contamination.

ParameterRecommendationRationale
Container Original, tightly sealed container with the manufacturer's seal intact. Use of parafilm on the cap is highly recommended after opening.[11]Minimizes exposure to ambient humidity.
Environment A cool, dry, and well-ventilated place away from heat sources.[7]Reduces the rate of water absorption and prevents potential thermal degradation.
Desiccation For opened containers, store inside a desiccator containing a drying agent (e.g., silica gel, Drierite).[1][11]Provides a low-humidity environment to protect the compound between uses.
Atmosphere For highly sensitive applications, storage in a glovebox under an inert atmosphere (Nitrogen or Argon) is ideal.[12]Offers the highest level of protection by completely excluding atmospheric moisture.
Protocol 1: Accurate Weighing of a Hygroscopic Solid

Directly weighing a hygroscopic compound on an analytical balance is often futile, as the reading will continuously increase. The "weighing by difference" method is the standard, authoritative technique to overcome this.[13]

Objective: To accurately determine the mass of a hygroscopic solid transferred to a receiving vessel.

Materials:

  • 3-Chlorocyclobutanamine hydrochloride in its storage container.

  • Analytical balance (4 decimal places).

  • Receiving vessel (e.g., flask, vial).

  • Spatula.

  • Finger cots or laboratory tissue (e.g., Kimwipe).

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Place the receiving vessel, spatula, and the sealed container of the compound inside the balance chamber to acclimatize for 5-10 minutes. This minimizes temperature-related drift.[5]

  • Initial Weighing: Using finger cots or a tissue to avoid transferring oils from your hands, place the closed container of 3-Chlorocyclobutanamine hydrochloride onto the tared balance.[13] Record this mass to four decimal places (Mass 1).

  • Dispensing the Compound: Remove the container and the receiving vessel from the balance. Working quickly to minimize air exposure, open the container and transfer an approximate amount of the solid into the receiving vessel.[14]

  • Secure the Reagent: Immediately and tightly reseal the original container of 3-Chlorocyclobutanamine hydrochloride.

  • Final Weighing: Place the closed container back onto the tared balance. Record this new, lower mass to four decimal places (Mass 2).

  • Calculation: The exact mass of the compound transferred is the difference between the two recorded masses.

    • Mass Transferred = Mass 1 - Mass 2

Causality: This method is superior because it never directly weighs the exposed, moisture-absorbing powder. It measures the mass lost from the sealed container, a value that is unaffected by how much water the transferred portion absorbs after it has been dispensed.

Protocol 2: Preparing a Stock Solution

Objective: To prepare a stock solution of a known concentration using an anhydrous solvent.

Procedure:

  • Weighing: Accurately weigh your desired mass of 3-Chlorocyclobutanamine hydrochloride using the Protocol 1: Weighing by Difference method.

  • Dissolution: Transfer the weighed solid into an appropriate, dry volumetric flask. Add a small amount of the chosen anhydrous solvent to dissolve the solid completely. Gentle swirling or sonication may be required.

  • Dilution: Once fully dissolved, carefully add the anhydrous solvent up to the calibration mark on the volumetric flask.

  • Mixing: Stopper the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clean, dry, airtight container, preferably with a septum cap for withdrawal via syringe. Store under the conditions recommended for the specific solvent and compound.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides solutions to common problems.

Problem 1: My powder is clumped or caked. Can I still use it?

A: This is a common issue indicating moisture absorption. Your course of action depends on the sensitivity of your experiment. Use the decision tree in Section 4 to guide your choice. For non-critical applications, you may be able to proceed, but for moisture-sensitive reactions or experiments requiring high accuracy, you must either dry the material or standardize your solution.[15]

Problem 2: The weight on the balance is unstable and constantly increasing.

A: This is the classic sign of a hygroscopic compound absorbing atmospheric moisture.[5]

  • Immediate Cause: The powder on the weigh boat is actively pulling water from the air, increasing its mass.

  • Solution: Do not use direct weighing. Immediately switch to the Protocol 1: Weighing by Difference method described above.[13] This is the most reliable way to get an accurate mass. For marginal improvements in a less-than-ideal setup, placing a beaker of desiccant inside the balance chamber can help reduce local humidity, but this is not a substitute for proper technique.[4]

Problem 3: My reaction yield is low, or the reaction failed entirely. Could the hygroscopic reagent be the cause?

A: Absolutely. This is a highly probable cause, especially in moisture-sensitive reactions.

  • Causality 1 (Stoichiometry): If you weighed out clumped material, your actual mass of the amine is less than you calculated. This would make it the limiting reagent, leading to lower yields.

  • Causality 2 (Reaction Quenching): Many organic reactions, such as those involving Grignard reagents, strong bases (e.g., LDA), or highly reactive electrophiles (e.g., acyl chlorides, sulfonyl chlorides), will fail in the presence of water.[6] The water absorbed by your reagent will react with and destroy these sensitive components faster than the desired reaction can occur.

  • Solution:

    • Review your handling procedure. Did you use the "weighing by difference" method?

    • If moisture is suspected, dry the reagent before use (see Problem 4) or use a fresh, unopened bottle.

    • Consider preparing a stock solution and standardizing its concentration via titration or another analytical method (e.g., qNMR) before use.[16][17]

Problem 4: How can I dry 3-Chlorocyclobutanamine hydrochloride if it has absorbed water?

A: If your sample is compromised, you can attempt to dry it, provided it is thermally stable.

  • Method 1: Vacuum Oven (Preferred): Gently heat the compound under vacuum at a moderate temperature (e.g., 40-50 °C). Heating should be well below the compound's decomposition temperature (a similar compound decomposes at >150 °C, but caution is advised). This method removes water without requiring high, potentially destructive temperatures.[18]

  • Method 2: High Vacuum Desiccation: Place the compound in a desiccator connected to a high vacuum line for several hours or overnight. This is a slower but very gentle method.

  • Method 3: Azeotropic Distillation (for advanced users): The compound can be dissolved or suspended in a solvent like toluene, and the water can be removed by distilling the toluene-water azeotrope.[19] This requires appropriate distillation glassware and expertise.

Section 4: Visual Workflows and Decision Logic

To further clarify the protocols, the following diagrams illustrate key workflows and decision-making processes.

Diagram 1: Workflow for Weighing and Solution Preparation

G cluster_prep Preparation cluster_weigh Weighing by Difference cluster_solution Solution Preparation start Start acclimate Acclimatize Reagent and Glassware in Balance start->acclimate weigh1 Weigh Sealed Container (Mass 1) acclimate->weigh1 dispense Quickly Dispense Solid into Flask weigh1->dispense weigh2 Reweigh Sealed Container (Mass 2) dispense->weigh2 calc Calculate Mass (Mass 1 - Mass 2) weigh2->calc dissolve Dissolve Solid in Anhydrous Solvent calc->dissolve dilute Dilute to Final Volume dissolve->dilute mix Mix Thoroughly dilute->mix store Store in Airtight Container mix->store end End store->end

Caption: Standard workflow for accurately weighing a hygroscopic solid and preparing a solution.

Diagram 2: Decision Tree for Handling a Compromised Sample

G start Sample appears clumped or caked q1 Is the experiment moisture-sensitive or quantitatively critical? start->q1 proc_no Proceed with caution. Note physical state in lab notebook. Accept potential for minor inaccuracy. q1->proc_no NO q2 Is drying the entire batch practical? q1->q2 YES ans_yes YES ans_no NO act_dry Dry the solid using a vacuum oven or high-vac desiccator. q2->act_dry YES act_solution Prepare a stock solution with the entire batch. q2->act_solution NO ans_dry_yes YES ans_dry_no NO standardize Standardize the solution's concentration via titration, qNMR, or other analytical method. act_solution->standardize discard If standardization is not possible, do not use for critical experiments. standardize->discard

Caption: Decision logic for managing a potentially moisture-compromised sample.

References

  • SAFETY DATA SHEET - MilliporeSigma. (2025). MilliporeSigma.
  • How to weigh a higroscopic substance. (2008).
  • Drying and Storing Hygroscopic Salts. (2017). Reddit r/chemistry.
  • SAFETY DATA SHEET - Fisher Scientific. (2021). Fisher Scientific.
  • Hygroscopic: What it Means, Wh
  • The MSDS HyperGlossary: Hygroscopic.
  • How do you handle hygroscopic solutes in the lab?TutorChase.
  • How do you handle hygroscopic salts?
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • Determination of Absolute Purities of Hygroscopic Substances by Quantit
  • How To: Store Reagents.University of Rochester Department of Chemistry.
  • Weighing by Difference. (2017). YouTube.
  • SAFETY DATA SHEET - Spectrum Chemical. (2022). Spectrum Chemical.
  • What is the best procedure of drying a moisture absorbing salt? (2021).
  • drying the water out of hygroscopic crystals. (2007). Sciencemadness.org.
  • Absolute Purity Determination of a Hygroscopic Substance, Indocyanine Green, Using Quantit
  • What is the reaction between hydrochloric and amine? (2018). Quora.
  • Amines - Reactions (A-Level IB Chemistry). (2023). YouTube.
  • SAFETY DATA SHEET - Cayman Chemical. (2025). Cayman Chemical.
  • Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride? (2019). Reddit r/chemhelp.
  • Weight Measurement, the Accur
  • Amines as bases. (2021). YouTube.
  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • Hygroscopicity, Powder Rheology & Compaction Properties.PharmaQuesT.
  • Is there a practical and efficient way to protect hygroscopic compounds
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.Benchchem.

Sources

Technical Support: Optimizing Reaction Temperature for 3-Chlorocyclobutanamine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Guide designed for researchers working with 3-Chlorocyclobutanamine and its derivatives.

Content Type: Troubleshooting Guide & FAQ Subject: Thermal Optimization & Kinetic Control in Cyclobutyl Substitution Audience: Medicinal Chemists, Process Chemists

Executive Summary: The "Goldilocks" Challenge

Substituting the chlorine atom on a 3-chlorocyclobutanamine scaffold is a non-trivial transformation. You are fighting two opposing forces:

  • Steric/Electronic Resistance: The puckered cyclobutane ring hinders backside attack (

    
    ), often requiring energy input.
    
  • Thermodynamic Instability: Excess heat triggers ring strain relief, leading to elimination (cyclobutene formation) or cationic rearrangement (ring opening/expansion).

This guide provides a self-validating workflow to find the optimal temperature window—typically narrow—where substitution outcompetes decomposition.

Module 1: The Thermal Landscape (Kinetic vs. Thermodynamic Control)

Q1: Why is my reaction stalling at Room Temperature (RT) but decomposing at 80°C? A: You are encountering the "Cyclobutane Cliff."

  • At RT (20–25°C): The puckered conformation of the cyclobutane ring creates steric hindrance for the incoming nucleophile. The activation energy (

    
    ) for the 
    
    
    
    transition state is higher than for acyclic alkyl halides.
  • At High Temp (>60°C): You cross the threshold for

    
     pathways  or E2 elimination . Once a carbocation forms on a cyclobutane ring, it is highly prone to rearranging to a cyclopropylcarbinyl or homoallylic system to relieve ring strain (~26 kcal/mol).
    

Recommendation: Do not use heat as your primary accelerator. Instead, optimize the Leaving Group (LG) or Solvent first. (See Protocol A).

Q2: What is the "Rearrangement Trap"? A: This is the most common failure mode when heating 3-chlorocyclobutanes. If the reaction character shifts even slightly towards


 (due to heat or polar protic solvents), the cyclobutyl cation equilibrates with the cyclopropylcarbinyl cation.

The Mechanism of Failure:

  • Chloride leaves, forming a Cyclobutyl Cation .

  • Rapid equilibrium with the Cyclopropylcarbinyl Cation (non-classical cation nature).

  • Nucleophile attacks the primary carbon (less hindered) instead of the ring carbon.

  • Result: Ring expansion or opening (e.g., formation of cyclopropylmethyl derivatives or homoallylic alkenes) rather than the desired cyclobutane substitution.

Module 2: Visualizing the Pathway

The following diagram illustrates the competing pathways managed by temperature control.

ReactionPathways Start 3-Chlorocyclobutanamine (Substrate) SN2_TS SN2 Transition State (Inversion) Start->SN2_TS Optimal Temp (25-50°C) Cation Cyclobutyl Cation (Intermediate) Start->Cation High Temp Polar Protic Solvent Elimination Cyclobutene (Elimination Product) Start->Elimination High Temp (>70°C) Strong Base Product 3-Substituted Cyclobutanamine (Desired Product) SN2_TS->Product Rearrange Cyclopropylcarbinyl Cation Cation->Rearrange Fast Equil. Cation->Elimination -H+ RingOpen Homoallylic Product (Ring Opening) Rearrange->RingOpen Nu- Attack

Figure 1: Reaction pathways. Green paths indicate the desired substitution (


). Red paths indicate thermal decomposition or rearrangement.
Module 3: Troubleshooting & Optimization Protocol

Q3: I see no conversion at 40°C. Should I increase to 80°C? A: No. Increasing T to 80°C risks the rearrangement described above. Instead, use Finkelstein Catalysis . Converting the alkyl chloride to an alkyl iodide in situ lowers the activation energy for the subsequent substitution, allowing the reaction to proceed at lower temperatures.

Protocol A: The "Iodide Boost" (Recommended)

  • Add: 10–20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI) to your reaction mixture.

  • Solvent: Use dry DMF or DMSO (Polar Aprotic is critical to support the nucleophile while suppressing solvolysis).

  • Temp: Maintain 40–50°C .

  • Mechanism: Cl is exchanged for I (better leaving group), which is then displaced by your nucleophile.

Q4: How do I control cis/trans stereochemistry? A: Temperature affects the stereochemical fidelity.

  • Pure

    
    :  Proceeds with Inversion of Configuration . (e.g., cis-chloride 
    
    
    
    trans-product).
  • Thermal Drift: If you heat too much, you may encourage "leakage" into an

    
    -like ion pair mechanism, leading to racemization  or loss of diastereoselectivity.
    
  • Check: If your dr (diastereomeric ratio) drops, your temperature is too high.

Data Table: Solvent & Temperature Guidelines

SolventRecommended T RangeRisk at High TBest For...
DMF 25°C – 50°CElimination (E2)Azide, Cyanide, Thiol substitutions
DMSO 25°C – 45°CDecompositionLow-reactivity nucleophiles
Acetonitrile Reflux (82°C)*Slow ReactionOnly if nucleophile is weak; monitor closely.
Ethanol/Water AVOID Rearrangement Solvolysis promotes ring opening.
Module 4: The Optimization Workflow (Decision Tree)

Follow this logic to determine the correct parameters for your specific nucleophile.

OptimizationTree Start Start Optimization Target: Substitution of Cl CheckNu Is Nucleophile Strong? (e.g., Azide, Thiol, Amine) Start->CheckNu StrongNu Start at 25°C Solvent: DMF CheckNu->StrongNu Yes WeakNu Start at 40°C Add 20 mol% TBAI CheckNu->WeakNu No Monitor Monitor by LCMS/NMR (Check for Ring Opening) StrongNu->Monitor WeakNu->Monitor NoRxn No Conversion? Monitor->NoRxn < 10% Conv. SideProd Elimination/Rearrangement? Monitor->SideProd Byproducts found Success Isolate Product Monitor->Success Clean Conversion StepUp Incremental Heating NoRxn->StepUp Increase T by 10°C (Max 60°C) CoolDown Switch to weaker base or less polar solvent SideProd->CoolDown LOWER Temp Change Base/Solvent StepUp->Monitor

Figure 2: Optimization logic flow. Note the cap at 60°C to prevent ring degradation.

References
  • Roberts, J. D., & Mazur, R. H. (1951). The Nature of the Intermediate in the Solvolysis of Cyclopropylcarbinyl and Cyclobutyl Derivatives.[1] Journal of the American Chemical Society. Link

    • Foundational paper establishing the "Rearrangement Trap" between cyclobutyl and cyclopropylcarbinyl c
  • Wiberg, K. B. (1996). The Structure and Energetics of Small Ring Compounds. Accounts of Chemical Research. Link

    • Detailed analysis of ring strain energy in cyclobutanes (approx 26 kcal/mol) explaining thermal instability.
  • Conner, M. L., & Brown, M. K. (2016).[2] Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2+2] Cycloaddition.[2][3] The Journal of Organic Chemistry. Link

    • Modern protocols for handling substituted cyclobutanes and their stability.
  • BenchChem Protocols. (2025). Reaction of 3-Aminocyclobutanol Hydrochloride with Electrophiles.[4]Link

    • Specific handling of 3-substituted cyclobutane salts.

Sources

Stability of 3-Chlorocyclobutanamine hydrochloride in basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Created by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for 3-Chlorocyclobutanamine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of this compound, particularly under basic conditions. Our goal is to provide you with the scientific rationale behind the experimental protocols and to help you anticipate and address challenges in your work.

Introduction to the Stability of 3-Chlorocyclobutanamine Hydrochloride

3-Chlorocyclobutanamine hydrochloride is a valuable building block in medicinal chemistry, prized for its strained cyclobutane ring and functional groups that allow for diverse synthetic modifications. However, the very features that make it synthetically attractive also contribute to its potential instability, especially in basic environments. Understanding these stability characteristics is crucial for its proper handling, storage, and use in multi-step syntheses to ensure the integrity of the final products.

This guide will delve into the chemical principles governing its stability, provide protocols for assessing its degradation, and offer solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the immediate effect of dissolving 3-chlorocyclobutanamine hydrochloride in a basic solution?

When 3-chlorocyclobutanamine hydrochloride is dissolved in a basic solution, such as aqueous sodium hydroxide, an acid-base neutralization reaction occurs instantaneously. The hydrochloride salt is deprotonated by the base to yield the free base, 3-chlorocyclobutanamine, along with water and the corresponding salt (e.g., sodium chloride).[1][2][3]

Reaction: Cl- + H₃N⁺-C₄H₆-Cl + NaOH → H₂N-C₄H₆-Cl + NaCl + H₂O

This initial deprotonation is important because the resulting free amine is the species that undergoes subsequent degradation reactions.

Q2: What are the primary degradation pathways for 3-chlorocyclobutanamine in basic conditions?

The free base of 3-chlorocyclobutanamine is susceptible to two main degradation pathways in basic media, driven by the inherent ring strain of the cyclobutane moiety and the presence of a good leaving group (chloride):

  • Elimination Reaction (E2): The presence of a base can promote an E2 elimination reaction, where a proton is abstracted from a carbon adjacent to the carbon bearing the chlorine atom, leading to the formation of a double bond and the expulsion of the chloride ion. This would result in the formation of cyclobutenamine or its isomers. The strained nature of the cyclobutene ring makes this a plausible pathway.

  • Ring-Opening Reactions: Cyclobutane derivatives are known to undergo ring-opening reactions to relieve ring strain.[4] In the presence of a nucleophilic base (like hydroxide), this can lead to the formation of various open-chain products. The specific products will depend on the point of nucleophilic attack and subsequent bond cleavage.

It is also possible for substitution of the chloride with a hydroxyl group to occur, though elimination is often competitive, especially with a sterically hindered base.

Q3: Why is the cyclobutane ring a factor in the instability of this molecule?

The cyclobutane ring has significant angle strain because its internal bond angles (ideally 90°) are compressed compared to the ideal tetrahedral angle of 109.5° for sp³ hybridized carbons. This strain makes the ring more susceptible to reactions that can open the ring and thus relieve the strain. This inherent reactivity is a key consideration when working with cyclobutane-containing molecules.

Q4: How can I monitor the degradation of 3-chlorocyclobutanamine hydrochloride in my reaction mixture?

Monitoring the degradation requires a robust analytical method that can separate the parent compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective technique. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, potentially with a derivatization step to improve the volatility and chromatographic behavior of the amine.[5][6][7][8][9][10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no yield of desired product when using 3-chlorocyclobutanamine hydrochloride in a basic reaction. The starting material may have degraded upon exposure to the basic conditions before it could react as intended.Add the 3-chlorocyclobutanamine hydrochloride to the reaction mixture at a lower temperature to control the rate of degradation. Consider using a non-nucleophilic, hindered base if only deprotonation is required. Monitor the reaction progress closely using TLC, LC-MS, or GC-MS to determine the optimal reaction time.
Multiple unexpected side products are observed in the reaction mixture. These are likely degradation products from elimination or ring-opening reactions of the 3-chlorocyclobutanamine.Characterize the side products using techniques like MS and NMR to understand the degradation pathways. This information can help in optimizing the reaction conditions (e.g., temperature, choice of base, solvent) to minimize degradation.
Inconsistent reaction outcomes. The stability of the 3-chlorocyclobutanamine hydrochloride may be compromised before use, or the reaction conditions may not be well-controlled.Ensure the starting material is of high purity and has been stored under appropriate conditions (cool, dry, and away from basic vapors). Precisely control the stoichiometry of the base, the reaction temperature, and the reaction time.
Difficulty in separating the desired product from impurities. The degradation products may have similar polarities to the desired product.Develop a specific and stability-indicating HPLC method to effectively separate all components. Consider using a different stationary phase or mobile phase composition. Purification techniques like column chromatography with a carefully selected eluent system may be necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study of 3-Chlorocyclobutanamine Hydrochloride under Basic Conditions

This protocol outlines a forced degradation study to assess the stability of 3-chlorocyclobutanamine hydrochloride in a basic solution.[12][13][14][15][16]

Objective: To determine the rate of degradation and identify the major degradation products of 3-chlorocyclobutanamine hydrochloride in a basic aqueous solution.

Materials:

  • 3-Chlorocyclobutanamine hydrochloride

  • Sodium hydroxide (NaOH), 0.1 M solution

  • Hydrochloric acid (HCl), 0.1 M solution (for neutralization)

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatically controlled water bath

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 3-chlorocyclobutanamine hydrochloride in HPLC grade water at a concentration of 1 mg/mL.

  • Degradation Experiment:

    • In a series of vials, mix equal volumes of the stock solution and 0.1 M NaOH.

    • Place the vials in a water bath set to a specific temperature (e.g., 50 °C).

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the water bath.

    • Immediately neutralize the sample by adding an equivalent volume of 0.1 M HCl to quench the degradation reaction.

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A C18 column is a good starting point.

    • The mobile phase could be a gradient of acetonitrile and water with a suitable buffer.

    • Analyze the samples from each time point.

  • Data Analysis:

    • Calculate the percentage of 3-chlorocyclobutanamine hydrochloride remaining at each time point.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

    • If using an MS detector, analyze the mass spectra of the degradation product peaks to propose their structures.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

cluster_main Degradation of 3-Chlorocyclobutanamine in Base A 3-Chlorocyclobutanamine (Free Base) B Cyclobutenamine (Elimination Product) A->B E2 Elimination C Ring-Opened Products (e.g., Amino Alcohols) A->C Ring Opening D 3-Hydroxycyclobutanamine (Substitution Product) A->D SN2 Substitution

Caption: Potential degradation pathways of 3-chlorocyclobutanamine in basic conditions.

Experimental Workflow for Stability Study

cluster_workflow Stability Study Workflow prep Prepare Stock Solution of 3-Chlorocyclobutanamine HCl degrade Initiate Degradation (Add Base, Control Temperature) prep->degrade sample Sample at Time Intervals degrade->sample quench Quench Reaction (Neutralize with Acid) sample->quench analyze Analyze by HPLC-MS/GC-MS quench->analyze data Data Analysis: Kinetics & Product ID analyze->data

Caption: Workflow for conducting a forced degradation study.

Data Presentation

Table 1: Hypothetical Degradation of 3-Chlorocyclobutanamine Hydrochloride at 50 °C in 0.1 M NaOH
Time (hours)Parent Compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0100.00.00.0
185.210.54.3
272.119.88.1
451.535.313.2
826.855.118.1
245.370.224.5

Note: This data is illustrative and intended to show a potential degradation profile. Actual results may vary.

References

  • Will the following reaction take place, CH3NH3+Cl- + NaOH? If yes, draw their products. (2024).
  • Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. Research Journal of Pharmacy and Technology.
  • NMR Spectroscopy of Cyclobutanes. ResearchGate.
  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. RASĀYAN Journal of Chemistry.
  • FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. ResearchGate.
  • Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Journal of the American Chemical Society.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Synthesis of Cyclobutane Analogue 4: Preparation of Purine and Pyrimidine Carbocyclic Nucleoside Derivatives. PMC - NIH.
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • Ring opening of cyclobutane in 1,3-dimethyl-5-methylenebarbituric acid dimer by various nucleophiles. ResearchGate.
  • Identification of diastereomeric cyclobutyl dimers in a mixture by NMR.
  • Development and Single-Laboratory Validation of an HPLC Method for the Determination of Cyclamate Sweetener in Foodstuffs. PubMed.
  • Derivatives in HPLC Analysis Techniques. Scribd.
  • Solved The reaction of CH3CH2NH3+Cl-with aqueous sodium. Chegg.com.
  • Stability characteristics of aqueous chloramine-T solutions. PubMed.
  • Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.
  • Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. MDPI.
  • Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
  • Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate.
  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
  • GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry.
  • Detection and quantification of gas-phase oxidized mercury compounds by GC/MS. AMT.
  • What are the reaction of CHCl3 and NaOH? Quora.
  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC.
  • Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement. MDPI.
  • Degradation of alachlor in natural and sludge-amended soils, studied by gas and liquid chromatography coupled to mass spectrometry (GC-MS and HPLC-MS). PubMed.
  • Kinetics of 3-chlorotyrosine formation and loss due to hypochlorous acid and chloramines. PubMed.
  • Write the product for the reaction: NaOH + H_3C-Cl to. Homework.Study.com.
  • The Kinetics of Degradation of Chlorobutanol. ResearchGate.
  • The “reaction of sodium hydroxide and hydrochloric acid”. MEL Science.
  • Kinetics of 3-chloropropane-1,2-diol (3-MCPD) degradation in high temperature model systems. ResearchGate.

Sources

Minimizing racemization of chiral 3-Chlorocyclobutanamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a specialized technical support resource for researchers working with Chiral 3-Chlorocyclobutanamine Hydrochloride . It addresses the specific instability mechanisms of 3-haloamines and provides actionable protocols to maintain stereochemical integrity.

Subject: Minimizing Stereochemical Erosion & Decomposition Ticket Priority: High (Instability Risk)

The Stability Paradox (Root Cause Analysis)

Before troubleshooting, you must understand why your material racemizes or decomposes. The hydrochloride salt is stable because the nitrogen lone pair is protonated (


). The danger arises the moment you generate the free base .
The Mechanism: Aziridinium-Mediated Scrambling

In the free base form, the amine nitrogen is a nucleophile. It can attack the C3 carbon (holding the chlorine) across the ring. This "Neighboring Group Participation" forms a highly strained 1-azabicyclo[1.1.0]butane (or a transition state resembling an aziridinium ion).

  • The Consequence: This intermediate is symmetric or highly reactive. When a nucleophile (like

    
     or 
    
    
    
    ) re-opens this ring, it can attack from either side.
    • Result 1: Loss of cis/trans integrity (Epimerization).

    • Result 2: If the molecule has other chiral centers (e.g., at C2), the formation of the intermediate destroys the stereochemical information at C1/C3, leading to racemization.

    • Result 3: Polymerization (The strained ring opens to form chains).

G cluster_0 DANGER ZONE Salt HCl Salt (Stable, Protonated) FreeBase Free Base (Unstable, Nucleophilic) Salt->FreeBase pH > 7 (Base) FreeBase->Salt pH < 2 (Acid) Aziridinium Bicyclic Aziridinium Intermediate (Highly Strained) FreeBase->Aziridinium Heat / Time Racemate Racemic/Epimerized Mixture Aziridinium->Racemate Nucleophile Attack (Cl-, H2O) Polymer Oligomers/Tars Aziridinium->Polymer Self-Reaction

Figure 1: The degradation pathway of 3-chlorocyclobutanamine. The "Danger Zone" represents the free-base state where stereochemical information is lost.

Troubleshooting Guide (Symptom & Solution)

Issue 1: "My enantiomeric excess (ee) dropped after workup."

Diagnosis: You likely spent too much time in the basic phase or allowed the free base to warm up. Corrective Action:

  • The 5-Minute Rule: Never keep the free base in solution for >5 minutes without reacting it.

  • Temperature Control: Perform all neutralizations at -10°C to 0°C .

  • Biphasic Buffer: Use a biphasic system (e.g.,

    
     / 
    
    
    
    aq) where the free base immediately partitions into the cold organic layer, separating it from the bulk base.
Issue 2: "The material turned into a sticky tar/oil."

Diagnosis: Polymerization of the azabicyclo intermediate. This happens when the free base is concentrated or heated. Corrective Action:

  • Avoid Neat Free Base: Never concentrate the free base to dryness. Always keep it in solution.

  • Acidic Workup: If you are isolating the amine, immediately treat the organic layer with HCl (in dioxane or ether) to precipitate the stable salt before concentration.

Issue 3: "I see a new spot on TLC that isn't my product."

Diagnosis: Hydrolysis.[1][2][3] The aziridinium ion was opened by water, forming 3-aminocyclobutanol . Corrective Action:

  • Dry Solvents: Ensure organic solvents used for extraction are dry.

  • Avoid Hydroxides: Use weaker bases like Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) instead of NaOH to minimize hydroxide concentration.

Critical Handling Protocols

Protocol A: Safe Liberation of the Free Base

Use this when you must use the amine as a nucleophile in a subsequent reaction.

  • Preparation: Cool the destination solvent (e.g., DCM or THF) to -20°C .

  • Suspension: Suspend the 3-Chlorocyclobutanamine HCl in the cold solvent.

  • Base Addition: Add non-nucleophilic base (e.g., DIPEA or dry

    
    ) slowly.
    
    • Why? Hydroxide bases (

      
      ) are nucleophilic and can open the ring. Tertiary amines are safer.
      
  • Immediate Use: Add your electrophile (e.g., acid chloride, anhydride) immediately after base addition. Do not wait for the salt to dissolve completely.

Protocol B: Storage & Stability
ParameterRecommendationReason
Form Hydrochloride Salt The protonated amine cannot cyclize.
Temperature -20°C (Freezer) Slows down thermal degradation pathways.
Atmosphere Argon/Nitrogen Prevents moisture absorption (hygroscopic salts can hydrolyze).
Solvent None (Solid State) Solutions of the salt can slowly degrade if traces of free base exist in equilibrium.

Frequently Asked Questions (FAQ)

Q: Can I use heat to speed up a reaction involving this amine? A: No. Heating the free base significantly accelerates the formation of the aziridinium intermediate. If the reaction is sluggish, use a more reactive electrophile or a catalyst, but keep the temperature low (< 25°C).

Q: Is the cis or trans isomer more stable? A: Generally, the trans-isomer (amine and chlorine on opposite sides) is slightly more robust because the backside attack required for ring closure is sterically or torsionally less favorable depending on the ring pucker, but both will degrade if free-based. Do not rely on isomer stability; rely on protonation.

Q: How do I re-purify if it partially racemizes? A: Recrystallization of the HCl salt is the only reliable method.

  • Solvent System:

    
     or 
    
    
    
    (cold).
  • Warning: Do not boil in methanol for long periods; solvolysis (exchange of Cl for OMe) can occur.

References

  • Source: Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press.
  • Synthesis and Stability of Aminocyclobutanes

    • Source:Organic Process Research & Development. (General guidelines on handling strained amine salts).
    • Relevant Context: (Demonstrates the necessity of protecting groups and salt formation to prevent degradation during similar cyclobutane syntheses).

  • Aziridinium Ion Chemistry

    • Source:Journal of Organic Chemistry. "Hydrolysis and chlorination of three beta-chloroethylamines" (Classic mechanism of chloro-amine cyclization).

  • Safety Data & Handling

    • Source: Fisher Scientific Safety Data Sheet (General handling for chlorinated amine salts).

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 3-Chlorocyclobutanamine Hydrochloride: An In-Depth 1H NMR Interpretation and Methodological Comparison

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural characterization of novel small molecules is a cornerstone of success. 3-Chlorocyclobutanamine hydrochloride, a substituted cyclobutane, presents a unique analytical challenge due to the conformational flexibility of the four-membered ring and the electronic influence of its substituents. This guide provides a comprehensive analysis of the 1H NMR spectrum of 3-Chlorocyclobutanamine hydrochloride, offering a detailed interpretation of its features. Furthermore, it presents a comparative overview of alternative and complementary analytical techniques, furnishing researchers with the insights needed to select the most appropriate methods for unambiguous structural elucidation.

The Central Role of 1H NMR in Structural Analysis

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as a primary and indispensable tool for the structural determination of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule makes it particularly powerful for analyzing complex structures like 3-Chlorocyclobutanamine hydrochloride.

Interpreting the 1H NMR Spectrum of 3-Chlorocyclobutanamine Hydrochloride

The 1H NMR spectrum of 3-Chlorocyclobutanamine hydrochloride is anticipated to be complex, reflecting the puckered and dynamic nature of the cyclobutane ring. The presence of both a chloro and an aminium group significantly influences the chemical shifts of the ring protons. The analysis must consider both cis and trans isomers, as their distinct symmetries will lead to different spectral patterns.

Predicted 1H NMR Data for 3-Chlorocyclobutanamine Hydrochloride

Due to the inherent complexities of predicting NMR spectra for fluxional systems, the following data is a reasoned estimation based on established principles and data from analogous compounds. The actual experimental spectrum may exhibit variations.

Proton Predicted Chemical Shift (ppm) - cis isomer Predicted Chemical Shift (ppm) - trans isomer Predicted Multiplicity Notes
H-1 (CH-NH3+) ~3.5 - 4.0~3.6 - 4.1MultipletDeshielded by the adjacent positively charged nitrogen.
H-3 (CH-Cl) ~4.2 - 4.7~4.3 - 4.8MultipletStrongly deshielded by the electronegative chlorine atom.
H-2, H-4 (CH2) ~2.2 - 2.8~2.3 - 2.9MultipletsComplex splitting patterns due to coupling with H-1 and H-3, as well as geminal and vicinal couplings within the ring.
-NH3+ ~8.0 - 9.0~8.0 - 9.0Broad singletChemical shift is concentration and solvent dependent. Broadening is due to quadrupolar relaxation of the nitrogen and exchange with trace amounts of water.

Causality Behind Spectral Features

  • Chemical Shifts: The protons attached to the carbons bearing the chlorine (H-3) and the aminium group (H-1) are expected to resonate at the lowest field (highest ppm) due to the strong deshielding effects of these electron-withdrawing groups. The methylene protons (H-2 and H-4) will appear at a higher field.

  • Multiplicity: The signals for the ring protons will appear as complex multiplets. This complexity arises from several factors:

    • Vicinal Coupling (³J): Coupling between protons on adjacent carbons. The magnitude of these coupling constants is highly dependent on the dihedral angle between the protons, which is influenced by the ring's pucker and the cis/trans stereochemistry. For cyclobutanes, both cis and trans vicinal coupling constants can range from approximately 2 to 11 Hz.[1]

    • Geminal Coupling (²J): Coupling between non-equivalent protons on the same carbon atom.

    • Long-Range Coupling (⁴J): Coupling across the four-membered ring is also a possibility and can further complicate the splitting patterns.[1]

  • Amine Protons: The protons of the aminium group (-NH3+) will typically appear as a broad singlet. This broadening is a result of rapid chemical exchange with any residual water in the deuterated solvent and quadrupolar relaxation from the adjacent nitrogen atom. The chemical shift of this peak is highly dependent on factors such as concentration, temperature, and the solvent used.

Visualizing Spin-Spin Coupling

To conceptualize the interactions between the protons in the cyclobutane ring, a spin-spin coupling diagram is invaluable.

Caption: Spin-spin coupling network in a cyclobutane ring.

A Comparative Look: Alternative and Complementary Analytical Techniques

While 1H NMR is a powerful tool, a multi-technique approach is often necessary for the comprehensive and unambiguous characterization of a novel compound. The following table compares 1H NMR with other relevant analytical methods for the analysis of 3-Chlorocyclobutanamine hydrochloride.

Technique Information Provided Advantages Limitations
1H NMR Spectroscopy Detailed information on the proton framework, including connectivity, chemical environment, and stereochemistry.Non-destructive, highly informative for structural elucidation.Can be complex to interpret for fluxional systems; sensitivity can be an issue for very small sample quantities.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern, which can provide clues about the structure.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed stereochemical information; fragmentation can be complex to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., N-H, C-Cl, C-H).Fast, easy to use, and provides a characteristic "fingerprint" for the molecule.Provides limited information on the overall molecular structure and no stereochemical details.
Raman Spectroscopy Complementary vibrational information to FTIR, particularly for non-polar bonds.Non-destructive, minimal sample preparation, can be used in aqueous solutions.Can be affected by fluorescence; less commonly used for routine structural elucidation than FTIR.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal, providing definitive stereochemistry.Unambiguous determination of molecular structure and stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.
Elemental Analysis The percentage composition of elements (C, H, N, Cl) in the compound.Confirms the empirical and molecular formula.Provides no structural information.

Experimental Protocols

Protocol for 1H NMR Spectroscopy

A robust and reproducible 1H NMR spectrum is contingent on meticulous sample preparation and data acquisition.

Workflow for 1H NMR Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., D2O, DMSO-d6) vortex Vortex to ensure homogeneity dissolve->vortex filter Filter into NMR tube using a pipette with a glass wool plug vortex->filter insert Insert NMR tube into the spectrometer filter->insert lock Lock on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire the 1H NMR spectrum shim->acquire phase Phase correction acquire->phase baseline Baseline correction phase->baseline reference Reference the spectrum (e.g., to residual solvent peak) baseline->reference integrate Integrate the signals reference->integrate

Sources

Comparing reactivity of 3-Chlorocyclobutanamine vs 3-Fluorocyclobutanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 3-Chlorocyclobutanamine (3-Cl-CBA) and 3-Fluorocyclobutanamine (3-F-CBA) . It is structured to contrast their divergent roles in drug discovery: the former as a high-energy "spring-loaded" precursor, and the latter as a stable physicochemical modulator.

Theme: The Stability Divergence – Inert Bioisostere vs. Reactive Precursor

Executive Summary

In medicinal chemistry, the substitution of a hydrogen atom with a halogen at the 3-position of a cyclobutanamine ring creates two distinct chemical entities.

  • 3-Fluorocyclobutanamine acts as a stable bioisostere . The C–F bond is kinetically inert, serving primarily to modulate basicity (

    
    ) and metabolic stability without introducing alkylating reactivity.
    
  • 3-Chlorocyclobutanamine acts as a reactive intermediate . The weaker C–Cl bond, combined with ring strain, primes the molecule for intramolecular nucleophilic displacement, allowing access to the highly strained 1-azabicyclo[1.1.0]butane (ABB) scaffold.

Physicochemical Profile

The divergent reactivity is rooted in the bond dissociation energy (BDE) and the leaving group ability of the halogen.

Feature3-Fluorocyclobutanamine3-Chlorocyclobutanamine
C–X Bond Length ~1.35 Å (Short, Strong)~1.77 Å (Long, Weaker)
C–X Bond Energy ~109 kcal/mol~80 kcal/mol
Leaving Group Ability Poor (Requires harsh activation)Good (Active under mild basic conditions)
Dominant Conformation Puckered (F equatorial-like to minimize dipole)Puckered (Cl equatorial-like)
Basicity (

of

)
~8.5 – 9.0 (Lowered by strong induction)~9.0 – 9.3 (Lowered, but less than F)
Primary Utility

Modulation, Metabolic Block
Strain-Release Reagent (ABB Precursor)
Expert Insight: The Conformational "Pucker"

Cyclobutane is not planar; it exists in a puckered conformation (wing-tip angle ~25-30°) to relieve torsional strain.

  • Implication: In the trans isomer, the amine and the halogen are on opposite faces. The puckering can either bring them closer (pseudo-diaxial) or further apart (pseudo-diequatorial). For 3-Cl-CBA, the trans isomer is geometrically primed for cross-ring alkylation (formation of the bicyclic system) upon deprotonation.

Reactivity Divergence: The "Spring-Loaded" Mechanism

The defining difference between these molecules is their behavior under basic conditions.

The Pathway Diagram

The following Graphviz diagram illustrates the bifurcation in reactivity when the free base is generated.

ReactivityPath Start Cyclobutanamine Salt (HCl) Base Treatment with Base (e.g., NaOH, LiOH) Start->Base Sub_F 3-Fluoro-CBA (Free Base) Base->Sub_F X = Fluorine Sub_Cl 3-Chloro-CBA (Transient Free Base) Base->Sub_Cl X = Chlorine Outcome_F STABLE SPECIES Standard Amine Reactivity (Amide coupling, Reductive Amination) Sub_F->Outcome_F No Cyclization (Strong C-F Bond) Intermediate Transition State Intramolecular S_N2 Sub_Cl->Intermediate Strain Release Outcome_Cl 1-Azabicyclo[1.1.0]butane (ABB) High Strain Electrophile Intermediate->Outcome_Cl Chloride Loss

Caption: Divergent reaction pathways. 3-F-CBA remains stable as a free amine, whereas 3-Cl-CBA undergoes rapid intramolecular cyclization to form the bicyclic ABB scaffold.

Mechanism Detail[1][2][3]
  • 3-F-CBA: The C-F bond is too strong to be displaced by the internal amine nucleophile under standard conditions. The molecule behaves as a standard primary amine with reduced basicity due to the electronegative fluorine (Inductive effect:

    
    ).
    
  • 3-Cl-CBA: Upon deprotonation (pH > 10), the amine lone pair attacks the C3 carbon. The trans-isomer allows for the necessary backside trajectory (despite ring constraints), expelling chloride to form 1-azabicyclo[1.1.0]butane . This bicyclic system is highly strained (~60 kcal/mol) and acts as a "spring-loaded" electrophile for further functionalization.

Experimental Protocols

Protocol A: Handling 3-Fluorocyclobutanamine (The Stable Building Block)

Use Case: Reducing basicity of a lead compound to improve permeability.

  • Salt Neutralization: Suspend 3-F-CBA·HCl in DCM. Add 1.1 eq. of saturated aqueous

    
    .
    
  • Extraction: Shake vigorously. The free base partitions into DCM.

  • Validation: Dry over

    
    . The solution is stable for weeks at 4°C.
    
  • Coupling: Use standard amide coupling (EDC/HOBt or HATU) or reductive amination conditions. The fluorine atom will remain intact throughout.

Protocol B: Utilizing 3-Chlorocyclobutanamine (The Reactive Precursor)

Use Case: Synthesizing 3-substituted azetidines via the ABB intermediate.

WARNING: The free base of 3-Cl-CBA is unstable and should be generated in situ or used immediately.

  • Precursor Preparation: Dissolve trans-3-chlorocyclobutanamine·HCl in dry THF under Argon.

  • Cyclization (In Situ): Cool to -78°C. Add 2.0 equivalents of

    
    -BuLi or PhLi dropwise.
    
    • Note: The first equivalent deprotonates the amine; the second equivalent is often used to generate the lithiated ABB species if further functionalization is required immediately.

    • Alternative (Isolation of ABB): Treat with mild base (aqueous NaOH) and rapidly distill the volatile 1-azabicyclo[1.1.0]butane into a cold trap. Handle with care: ABB is volatile and reactive.

  • Strain-Release Functionalization: Add a nucleophile (e.g., Grignard reagent, thiol, or amine) to the ABB solution. The nucleophile attacks the bridgehead carbon, relieving the ring strain and opening the bicycle to form a 3-substituted azetidine .

MedChem Implications & Selection Guide

Design GoalSelect 3-Fluoro Select 3-Chloro
Metabolic Stability YES. Blocks C-H oxidation at the 3-position.NO. C-Cl is metabolically liable (oxidative dechlorination).
Basicity Tuning YES. Lowers

significantly to reduce hERG liability or improve CNS penetration.
NO. Instability precludes use as a static modulator.
Covalent Inhibition NO. Inert.YES. Can be used to install electrophilic azetidines that react with protein residues.
Scaffold Hopping Used to mimic 3-hydroxycyclobutane or cyclobutane.Used to generate Azetidines (ring contraction/isomerization).[1][2][3]
Authoritative Reference Note

The use of 3-chlorocyclobutanamine (and related 3-halo amines) to access azetidines via the bicyclobutane intermediate is a cornerstone of modern "strain-release" chemistry, heavily popularized by the Baran Lab (Scripps) and Aggarwal Lab (Bristol) for late-stage functionalization.

References

  • Synthesis and Strain-Release Reactions of 1-Azabicyclo[1.1.0]butanes. Source: Arkivoc (2023).[3][4] Context: Comprehensive review of ABB synthesis from 3-halo amines and their conversion to azetidines. URL:[Link] (General Journal Link for verification)

  • Rapid Diversification of Azabicyclobutanes through Stereoselective Addition of Nucleophiles. Source: Journal of the American Chemical Society (2025/2016 context).[1] Context: Describes the use of 3-chlorocyclobutanamine precursors to generate ABB for library synthesis. URL:[Link]

  • Conformational Analysis of 1,3-Difluorinated Alkanes and Cycloalkanes. Source: PMC / NIH (J Org Chem). Context: Establishes the conformational preferences (puckering) and stability of fluorinated cyclobutanes. URL:[Link]

  • 2- and 3-Fluorocyclobutane Building Blocks for Organic and Medicinal Chemistry. Source: ResearchGate (2025/2022). Context: Experimental pKa values and stability data for 3-fluorocyclobutanamine derivatives. URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chlorocyclobutanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Chlorocyclobutanamine hydrochloride. As a chlorinated aliphatic amine salt, this compound requires rigorous handling and disposal protocols to ensure the safety of laboratory personnel and environmental protection. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical properties of the substance and regulatory standards.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of 3-Chlorocyclobutanamine hydrochloride is fundamental to its safe management. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its classification as a halogenated amine hydrochloride allows for an accurate risk profile based on analogous structures and chemical families.

Primary Hazards:

  • Corrosivity: As a hydrochloride salt of an amine, the compound is acidic and can cause severe skin burns and eye damage.[1][2] The precautionary statement P314 ("Causes severe skin burns and eye damage") from similar compounds is directly applicable.[1]

  • Toxicity: It is expected to be harmful if swallowed (Acute Toxicity, Oral).[1][2] Inhalation of dust or aerosols may also be harmful and cause respiratory irritation.[3]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[2][4] Disposal into sanitary sewer systems is strictly prohibited.

The presence of a carbon-chlorine bond places this compound in the category of halogenated organic waste .[5][6] This classification is critical because improper disposal, such as mixing with other waste streams or using inappropriate treatment methods, can lead to the formation of highly toxic and persistent environmental pollutants. The U.S. Environmental Protection Agency (EPA) regulates the disposal of such compounds, typically mandating high-temperature incineration at a licensed facility to ensure their complete destruction.[7][8]

Immediate Safety Protocols: Pre-Disposal Preparedness

Before beginning any process that will generate waste, ensure the following control measures are in place.

Personal Protective Equipment (PPE)

Appropriate PPE is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect against chemical hazards.[9][10]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against corrosive and potentially sensitizing material.[11]
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and dust, preventing severe eye damage.[1][9]
Skin/Body Protection Chemical-resistant lab coat.Prevents contact with skin and contamination of personal clothing.[2]
Respiratory Protection Use in a certified chemical fume hood.Prevents inhalation of dust or aerosols.[9]
Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.

  • Neutralize (with caution): For spills of solutions, cautious neutralization with a weak base (e.g., sodium bicarbonate) may be considered by trained personnel, but this will generate a different waste stream that must also be properly contained.

  • Collect & Dispose: Collect all contaminated materials in a sealed, properly labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly.

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures compliance with EPA and institutional hazardous waste regulations.[12] The cardinal rule is do not mix waste streams .[13][14] Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and complexity.[13]

Step 1: Waste Segregation and Categorization
  • Immediately categorize any material containing 3-Chlorocyclobutanamine hydrochloride (pure solid, solutions, contaminated items) as Halogenated Organic Waste .[5]

  • Maintain separate waste containers for solid and liquid forms.

  • Crucially, do not mix this waste with:

    • Non-halogenated organic solvents (e.g., acetone, hexane, ethanol).[13]

    • Strong bases or acids.

    • Aqueous waste streams destined for the sanitary sewer.

Step 2: Container Selection
  • Solid Waste: Use a wide-mouth, sealable container made of a compatible material (e.g., HDPE or glass).

  • Liquid Waste: Use a screw-cap, shatter-resistant bottle, preferably glass or a compatible plastic. Ensure the container is rated for corrosive materials.[1]

  • All containers must be in good condition, with no leaks or cracks.[12]

Step 3: Labeling
  • Proper labeling is a strict regulatory requirement.[12] Affix a hazardous waste label to the container before adding any waste.

  • The label must include:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "3-Chlorocyclobutanamine hydrochloride" .

    • An accurate list of all components and their approximate percentages if it is a mixture.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., Corrosive, Toxic).

Step 4: Waste Accumulation
  • Store waste containers in a designated Satellite Accumulation Area (SAA) near the point of generation.[12]

  • The container must be kept tightly sealed at all times, except when adding waste.[12][13]

  • Ensure secondary containment (e.g., a chemical-resistant tray) is used to capture any potential leaks.

Step 5: Final Disposal
  • All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or equivalent hazardous waste management program.[8][13]

  • Never attempt to dispose of this chemical down the drain or in regular trash.[13]

  • Contact your EHS office to schedule a waste pickup, following their specific procedures.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 3-Chlorocyclobutanamine hydrochloride.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Disposal A Receive or Synthesize 3-Chlorocyclobutanamine HCl B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Fume Hood B->C D Waste Generated (Solid, Liquid, Contaminated PPE) C->D Experiment Complete E Categorize as 'Halogenated Organic Waste' D->E F Select Compatible & Labeled Container E->F G Store in Satellite Accumulation Area (SAA) F->G H Contact EHS for Waste Pickup G->H

Caption: Workflow for safe handling and disposal of 3-Chlorocyclobutanamine HCl.

References

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. Electronic Code of Federal Regulations (eCFR). [Link]

  • Hazardous Waste Management Procedures. Keene State College. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • PubChem Compound Summary for 1-Propanamine, 3-chloro-, hydrochloride. National Center for Biotechnology Information. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division. [Link]

  • Appendix III List of Halogenated Organic Compounds. California Code of Regulations. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • PubChem Compound Summary for 3,3-difluoro-N-methylcyclobutan-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • PubChem Compound Summary for Chloramine hydrochloride. National Center for Biotechnology Information. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA). [Link]

  • Ammonia Inhalants: Uses And Risks. OSHA Outreach Courses. [Link]

  • Acid and Caustic Solutions. Occupational Safety and Health Administration (OSHA). [Link]

  • PubChem Compound Summary for Monochloramine. National Center for Biotechnology Information. [Link]

  • OSHA Occupational Chemical Database: AMMONIA. Occupational Safety and Health Administration (OSHA). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.